2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSILVUNQWNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371543 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154934-99-3 | |
| Record name | 2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154934-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154934-99-3 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS No. 154934-99-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key building block in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, provides experimentally-derived protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutic agents, particularly as an intermediate for kinase and NF-κB signaling pathway inhibitors. All quantitative data is presented in clear, tabular format, and key experimental workflows and biological pathways are illustrated with detailed diagrams.
Introduction
This compound is a highly reactive trifluoromethyl-substituted pyrimidine derivative. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the pyrimidine ring, make it a valuable electrophilic reagent in organic synthesis. The presence of a chloro substituent at the 2-position and a carbonyl chloride at the 5-position provides two reactive sites for nucleophilic substitution and acylation reactions, respectively. This dual reactivity allows for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of biologically active compounds.[1] Its CAS number is 154934-99-3.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 154934-99-3 | [2] |
| Molecular Formula | C₆HCl₂F₃N₂O | [2] |
| Molecular Weight | 244.99 g/mol | [2] |
| Physical Form | Liquid | |
| Flash Point | 54 °C at 0.15 mm Hg | |
| Storage Temperature | 2-8 °C | |
| Purity | Typically ≥97% | |
| InChI Key | BTRSILVUNQWNDR-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Synthesis of this compound
The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation, commonly employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
Experimental Protocol:
A solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is treated with an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is heated to reflux and stirred for several hours until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.[5]
Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its ability to act as an acylating agent, readily reacting with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is central to its use as a scaffold for building a diverse library of compounds for biological screening.
Amide Formation
The reaction with primary or secondary amines to form the corresponding carboxamides is a particularly important application, as the amide bond is a cornerstone of many pharmaceutical structures.
Experimental Protocol for Amide Synthesis:
To a stirred solution of a primary or secondary amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, a solution of this compound (1 equivalent) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Role in Targeting the NF-κB Signaling Pathway
Derivatives of 2-Chloro-4-(trifluoromethyl)pyrimidine have been investigated as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, survival, and immune responses.[7] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[7][8]
The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α).[1] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[1] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.[1] This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[1][7] Small molecule inhibitors derived from pyrimidine scaffolds can interfere with this pathway at various stages, such as inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.[6][8]
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
| Hazard Information | Description | Reference(s) |
| Signal Word | Danger | [9] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [9] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [9] |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its well-defined reactivity allows for the efficient construction of pyrimidine-based compounds with potential applications in both the pharmaceutical and agrochemical industries. The ability to readily form amide bonds makes it a particularly useful building block in drug discovery programs targeting a wide range of biological targets, including critical signaling pathways like NF-κB. Proper handling and an understanding of its reactivity are essential for its safe and effective use in a research and development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 154934-99-3 this compound AKSci Z2530 [aksci.com]
Technical Guide: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key intermediate in the development of pharmacologically active compounds.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a robust three-step process. The pathway commences with the commercially available Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, which undergoes hydrolysis to yield the corresponding carboxylic acid. Subsequent chlorination of the carboxylic acid furnishes the target acid chloride.
Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in the synthesis pathway.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity |
| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 187035-79-6 | C₈H₆ClF₃N₂O₂ | 254.59 | Colorless liquid | ≥98% |
| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 188781-17-1 | C₆H₂ClF₃N₂O₂ | 226.54 | Solid | >95% |
| This compound | 154934-99-3 | C₆HCl₂F₃N₂O | 244.99 | Liquid | ≥97% |
Experimental Protocols
The following protocols are based on established chemical transformations and literature precedents for similar substrates.
Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
This step involves the basic hydrolysis of the starting ester.
Materials:
-
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of sodium hydroxide (1.5 equivalents) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid as a solid.
Step 2: Synthesis of this compound
This final step is a chlorination reaction using thionyl chloride.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
An inert solvent such as toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and the inert solvent.
-
Add a catalytic amount of DMF to the suspension.
-
Slowly add thionyl chloride (2.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the reaction is complete as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be used directly in the next step or purified by vacuum distillation.
Application in Drug Discovery: Inhibition of NF-κB and AP-1 Signaling
This compound is a crucial building block for the synthesis of a class of compounds that inhibit the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). These transcription factors are implicated in the regulation of genes involved in inflammation and cell proliferation. By reacting the acid chloride with various amines, a library of pyrimidine-5-carboxamide derivatives can be generated, which are then screened for their inhibitory activity.
Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details potential starting materials, step-by-step experimental protocols, and presents quantitative data in a structured format for ease of comparison.
Introduction
This compound is a versatile building block in organic synthesis. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of parent molecules, while the chloro and carbonyl chloride functionalities provide reactive sites for further molecular elaboration. This guide outlines two primary synthetic strategies for obtaining this valuable compound, starting from either uracil or ethyl trifluoroacetoacetate.
Synthetic Pathways
Two plausible synthetic routes for the preparation of this compound are presented below. Each pathway involves a multi-step synthesis, with the choice of route often depending on the availability of starting materials and desired scale of production.
Pathway 1: Synthesis Starting from Uracil
This pathway involves the initial trifluoromethylation of commercially available uracil, followed by chlorination to yield a key intermediate, which can then be further functionalized.
Pathway 2: Synthesis Starting from Ethyl Trifluoroacetoacetate
This route utilizes a condensation reaction to construct the pyrimidine ring system with the desired substituents at the 4 and 5 positions.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the proposed synthetic pathways.
Pathway 1: Detailed Protocols
Step 1: Synthesis of 5-(Trifluoromethyl)uracil
This procedure is adapted from a patented method for the trifluoromethylation of uracil.
-
Materials:
-
Uracil
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (70% aqueous solution)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a suitable reactor, charge uracil (1.0 eq), sodium trifluoromethanesulfinate (2.9 eq), ferrous sulfate heptahydrate (catalytic amount), and water.
-
Heat the resulting suspension to 40°C.
-
Slowly add tert-butyl hydroperoxide (5.0 eq) to the mixture while maintaining the internal temperature between 55-75°C.
-
After the addition is complete, stir the mixture at 50-60°C for 0.5 to 1.0 hour.
-
Monitor the reaction by HPLC until the ratio of uracil to 5-(trifluoromethyl)uracil is less than 3:97.
-
Upon completion, the product can be isolated by extraction with ethyl acetate or by concentrating the aqueous phase and filtering the precipitate.
-
Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This step involves the chlorination of the intermediate 5-(trifluoromethyl)uracil.
-
Materials:
-
5-(Trifluoromethyl)uracil
-
Phosphoryl chloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Phosphoric acid (H₃PO₄) (optional)
-
n-Butyl acetate
-
Methyl tertiary butyl ether (MTBE)
-
Concentrated HCl
-
-
Procedure:
-
In a reactor, suspend 5-(trifluoromethyl)uracil (1.0 eq) in phosphoryl chloride (5.2 eq).
-
Optionally, add a catalytic amount of phosphoric acid (0.13 eq).
-
Add diisopropylethylamine (1.69 eq) dropwise to the suspension.
-
Heat the reaction mixture to 110-120°C, at which point the solution should become clear.
-
Monitor the reaction by HPLC. The reaction is typically complete in 7-8 hours.
-
Cool the reaction to room temperature and add n-butyl acetate.
-
Distill off excess POCl₃ and some n-butyl acetate under reduced pressure.
-
Slowly add the resulting dark solution to a mixture of concentrated HCl and MTBE, keeping the temperature below 20°C.
-
Separate the organic phase and extract the aqueous phase with MTBE.
-
Combine the organic phases and wash with water until the pH is approximately 5-6.
-
The solvent can then be removed under reduced pressure to yield the product.
-
Note on Pathway 1: This pathway leads to 2,4-dichloro-5-(trifluoromethyl)pyrimidine. To obtain the target this compound, further synthetic transformations would be required to introduce a carbonyl group at the 5-position, which is a significant modification and not directly addressed in the cited literature. Pathway 2 is a more direct route to the target molecule.
Pathway 2: Detailed Protocols
Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
This step can be achieved through a Biginelli-type condensation reaction.
-
Materials:
-
Ethyl trifluoroacetoacetate
-
Urea or Thiourea
-
An aldehyde equivalent (e.g., triethyl orthoformate)
-
Acid or base catalyst (e.g., HCl, sodium ethoxide)
-
Ethanol
-
-
General Procedure (Acid-Catalyzed):
-
In a round-bottom flask, combine ethyl trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and triethyl orthoformate (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the product.
-
Step 2: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This step involves the chlorination of the hydroxyl group on the pyrimidine ring.
-
Materials:
-
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Phosphoryl chloride (POCl₃)
-
A base (e.g., N,N-dimethylaniline or DIPEA) (optional)
-
-
Procedure:
-
Carefully add ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) to an excess of phosphoryl chloride (POCl₃).
-
Optionally, a tertiary amine base can be added to scavenge the HCl produced.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
-
Step 3: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials:
-
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or a mixture of THF and water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in methanol or a THF/water mixture.
-
Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq).
-
Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with concentrated HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Step 4: Synthesis of this compound
This is the final step to convert the carboxylic acid to the desired acid chloride.
-
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
-
Procedure using Thionyl Chloride:
-
In a flame-dried flask under a nitrogen atmosphere, suspend 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude acid chloride can be used directly or purified by vacuum distillation.
-
-
Procedure using Oxalyl Chloride:
-
In a flame-dried flask under a nitrogen atmosphere, suspend 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product.
-
Data Presentation
The following table summarizes the key intermediates and the final product with their relevant chemical data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-(Trifluoromethyl)uracil | C₅H₃F₃N₂O₂ | 180.09 | 66-23-9 |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 3932-97-6 |
| Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | C₈H₇F₃N₂O₃ | 252.15 | 154934-97-1 |
| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C₈H₆ClF₃N₂O₂ | 270.59 | 187035-79-6 |
| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | C₆H₂ClF₃N₂O₂ | 242.54 | 188781-17-1 |
| This compound | C₆HCl₂F₃N₂O | 260.99 | 154934-99-3 |
Conclusion
This technical guide has outlined two primary synthetic routes for the preparation of this compound. While the pathway starting from uracil provides a route to a related dichlorinated pyrimidine, the synthesis commencing with ethyl trifluoroacetoacetate appears to be a more direct and versatile approach to the target molecule. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized by researchers for their specific needs. It is crucial for all procedures to be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
An In-depth Technical Guide to the Chemical Reactivity of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structure incorporates a pyrimidine ring, a trifluoromethyl group, a chlorine atom, and a reactive acyl chloride moiety. This unique combination of functional groups provides multiple reaction sites, making it a versatile building block for the synthesis of complex molecular architectures.
The primary value of this reagent lies in its bifunctional nature. The acyl chloride group is highly susceptible to nucleophilic acyl substitution, providing a straightforward route to amides, esters, and ketones. Concurrently, the 2-chloro substituent on the electron-deficient pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing trifluoromethyl group further enhances the reactivity of both sites. This guide provides a comprehensive overview of its chemical properties, core reactivity, and synthetic applications.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 154934-99-3 | [1] |
| Molecular Formula | C₆HCl₂F₃N₂O | [1] |
| Molecular Weight | 244.99 g/mol | [1] |
| Physical Form | Colorless to light yellow liquid | |
| Melting Point | 158 °C | [2] |
| Boiling Point | 54 °C at 0.15 mmHg | [2] |
| Density | ~1.658 g/cm³ | [2] |
| Refractive Index | 1.513 | [2] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
| Purity | ≥97% |
Core Chemical Reactivity
The reactivity of this compound is dominated by two primary pathways: nucleophilic acyl substitution at the carbonyl chloride and nucleophilic aromatic substitution at the 2-position of the pyrimidine ring.
Nucleophilic Acyl Substitution
The acyl chloride is the most reactive site on the molecule. It readily undergoes nucleophilic acyl substitution via a tetrahedral addition-elimination mechanism.[3] This reaction pathway is fundamental to forming a wide array of derivatives.
-
Reaction with Amines: Forms corresponding amides. This is one of the most common and crucial reactions in drug discovery for creating carboxamide derivatives, which are vital for biological activity in certain therapeutic targets.[4]
-
Reaction with Alcohols: Forms corresponding esters.
-
Reaction with Water: Hydrolyzes to the corresponding carboxylic acid, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.[4]
-
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
The general reactivity order for carboxylic acid derivatives is Acid Chlorides > Anhydrides > Esters > Amides.[3] The high reactivity of the acyl chloride allows for reactions to proceed under mild conditions.
Caption: Primary reaction pathways for the title compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing effect of the trifluoromethyl group at the C4 position, thereby activating the C2-Cl bond for nucleophilic attack. Common nucleophiles for this type of reaction include amines, thiols, and alkoxides. The reaction proceeds through a Meisenheimer-like intermediate.
Caption: Generalized SNAr mechanism on the pyrimidine ring.
Experimental Protocols
While specific literature protocols for this exact molecule are proprietary, standard organic synthesis procedures for acyl chlorides are directly applicable. Below is a representative protocol for the synthesis of an amide derivative.
Protocol: Synthesis of N-benzyl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
1. Materials and Equipment:
-
This compound
-
Benzylamine
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
2. Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.
Caption: Experimental workflow for a typical amide coupling reaction.
Applications in Drug Discovery and Agrochemicals
This reagent is a valuable intermediate in the synthesis of biologically active molecules.
-
Pharmaceuticals: The pyrimidine scaffold is a common feature in many therapeutic agents. The ability to easily generate carboxamide derivatives at the 5-position is particularly important, as this functionality has been shown to be crucial for the biological activity of inhibitors targeting transcription factors like NF-κB and AP-1, which are significant in inflammatory diseases.[4] It has also been used as an active pharmaceutical ingredient for treating conditions like Rett Syndrome and acute coronary syndrome.[2]
-
Agrochemicals: Pyrimidine derivatives are widely used in the agrochemical industry. This compound serves as a precursor for anti-microbial agents designed to protect crops from diseases and pests, thereby improving agricultural output.[2]
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled by qualified personnel using appropriate personal protective equipment (PPE).
-
GHS Signal Word: Danger[5]
-
Hazard Statements:
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Keep away from moisture, as it reacts to release HCl gas.
-
Store under an inert atmosphere at the recommended temperature (2-8°C).[2]
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its dual reactivity, stemming from a highly labile acyl chloride group and an activated chloro-pyrimidine core, allows for sequential and controlled functionalization. This enables the efficient construction of diverse molecular libraries and targeted synthesis of complex molecules, making it an indispensable tool for researchers in the pharmaceutical and agrochemical industries. Proper understanding of its reactivity and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]
- 5. This compound | 154934-99-3 [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 154934-99-3 this compound AKSci Z2530 [aksci.com]
Safety and handling of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). All handling and experimental work should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations.
General Information
This compound is a fluorinated pyrimidine derivative that serves as a key building block in the synthesis of complex organic molecules.[1] Its structural features, including a reactive acyl chloride group and an electron-deficient pyrimidine ring substituted with a trifluoromethyl group, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] It is utilized in the production of active pharmaceutical ingredients (APIs) for conditions such as Rett Syndrome and acute coronary syndrome, and as an anti-microbial agent in agriculture.[2]
| Identifier | Value |
| CAS Number | 154934-99-3[2][3] |
| Molecular Formula | C₆HCl₂F₃N₂O[2][3] |
| Molecular Weight | 244.99 g/mol [2][3] |
| Synonyms | 2-chloro-4-trifluoromethyl-pyrimidin-5-carbonyl chloride, 2-Chloro-5-(chlorocarbonyl)-4-(trifluoromethyl)pyrimidine[2] |
Physical and Chemical Properties
This compound is typically a colorless liquid.[2] All personnel should be thoroughly familiar with its properties before handling.
| Property | Value |
| Physical Form | Liquid |
| Melting Point | 158 °C (Note: This value from one source appears anomalous for a liquid and may refer to a related compound)[2] |
| Boiling Point | 54 °C @ 0.15 mmHg[2] |
| Density | 1.658 g/cm³[2] |
| Flash Point | 153 °C[2] |
| Refractive Index | 1.513[2] |
| Vapor Pressure | 0.001 mmHg @ 25 °C[2] |
Hazard Identification and Safety
This chemical is classified as hazardous and corrosive. Strict adherence to safety protocols is mandatory.
GHS Classification:
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
-
Signal Word: Danger
| Code | Hazard Statement |
| H314 | Causes severe skin burns and eye damage. |
| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Code | Precautionary Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |
| P232 | Protect from moisture. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P405 | Store locked up.[4][5] |
Handling, Storage, and Disposal
4.1 Engineering Controls Work should be performed exclusively in a well-ventilated chemical fume hood.[6] Ensure that eyewash stations and safety showers are in close proximity and readily accessible.[4][6]
4.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
4.3 Handling and Storage
-
Handling: Do not get in eyes, on skin, or on clothing.[6] Avoid breathing vapors or mist.[4] Protect from moisture, as the compound reacts with water. Keep away from heat and sources of ignition.[6]
-
Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[2] Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Store locked up.[4]
4.4 Spill and Disposal
-
Spill Response: Evacuate personnel to a safe area.[5] Absorb spills with an inert absorbent material (e.g., diatomite, universal binders) and collect in a suitable, closed container for disposal.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
Reactivity and Stability
-
Reactivity: As an acyl chloride, it is highly reactive towards nucleophiles. It will react exothermically with water, alcohols, and amines.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong alkalis, and reducing agents.[5][7]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][6][7]
Experimental Protocols
6.1 Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from its corresponding carboxylic acid using thionyl chloride (SOCl₂), a common chlorinating agent.[1]
Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the carboxylic acid in excess thionyl chloride (SOCl₂, ~5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by TLC or by observing the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).
-
Purification: The resulting crude this compound can often be used directly or purified further by vacuum distillation to yield the final product as a colorless liquid.
6.2 Synthesis of an Amide Derivative (General Protocol)
This protocol outlines the reaction of the title compound with a primary or secondary amine to form a pyrimidine-5-carboxamide derivative, a common transformation in drug discovery.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
The following diagrams illustrate the synthetic utility of this compound.
References
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key building block in medicinal chemistry. The document details its historical context through patent literature, outlines detailed experimental protocols for its synthesis from its carboxylic acid precursor, and presents key quantitative data in a structured format. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic pathways, offering a clear and concise reference for researchers in drug discovery and development.
Introduction and Historical Context
This compound (CAS Number: 154934-99-3) is a highly reactive intermediate crucial for the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. Its trifluoromethyl and chloro-substituted pyrimidine core makes it a valuable scaffold for developing novel therapeutic agents.
The "discovery" of this compound is not marked by a singular event but is documented through its emergence as a critical intermediate in patent literature focused on the synthesis of new active pharmaceutical ingredients. One of the earliest and most detailed accounts of its preparation is found in the international patent application WO2007131931A1 , filed by F. Hoffmann-La Roche AG. This patent, centered on pyrimidine derivatives as corticotropin-releasing hormone (CRH-R1) antagonists, outlines the synthesis of the carbonyl chloride from its corresponding carboxylic acid. This initial disclosure laid the groundwork for its subsequent use in various drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 154934-99-3 | N/A |
| Molecular Formula | C₆HCl₂F₃N₂O | N/A |
| Molecular Weight | 244.99 g/mol | N/A |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 54°C @ 0.15 mm Hg | [1] |
| Density | 1.658 g/cm³ | [1] |
Synthetic Pathways
The primary and most documented route for the synthesis of this compound involves a two-step process starting from ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This process includes the hydrolysis of the ester to the corresponding carboxylic acid, followed by chlorination to the final acid chloride.
Experimental Protocols
The following experimental protocols are adapted from the procedures described in patent WO2007131931A1 .
Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Experimental Workflow:
Procedure:
To a solution of ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 g, 3.7 mmol) in ethanol (20 mL) is added a solution of sodium hydroxide (0.3 g, 7.4 mmol) in water (10 mL). The resulting mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water (20 mL) and acidified to pH 2 with 1 M hydrochloric acid. The aqueous phase is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Yield | 0.8 g (95%) |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.15 (s, 1H) |
| MS (ESI) | m/z = 225.0 [M-H]⁻ |
Synthesis of this compound
Experimental Workflow:
Procedure:
A suspension of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (0.8 g, 3.5 mmol) in toluene (15 mL) is treated with thionyl chloride (1.3 mL, 17.6 mmol) and a catalytic amount of N,N-dimethylformamide (1 drop). The reaction mixture is heated to reflux for 2 hours. The solvent is then removed under reduced pressure to yield this compound, which is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Yield | 0.86 g (quantitative) |
| Appearance | Light yellow oil |
Applications in Drug Discovery
This compound serves as a versatile intermediate for the synthesis of various biologically active compounds. Its primary application lies in the acylation of amines and other nucleophiles to introduce the 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide moiety, a key pharmacophore in several classes of therapeutic agents. For instance, in the aforementioned patent WO2007131931A1 , it is reacted with various amines to produce CRH-R1 antagonists for the potential treatment of depression and anxiety.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its documented synthesis, primarily outlined in patent literature, provides a reliable and high-yielding route for its preparation. The detailed protocols and structured data presented in this guide offer a valuable resource for researchers and scientists, facilitating its application in the development of novel pharmaceuticals. The visual representations of the synthetic pathways further enhance the clarity and accessibility of this information for professionals in the field.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine-5-carboxamides using 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrimidine-5-carboxamides, a class of compounds with significant interest in medicinal chemistry, utilizing 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride as a key starting material. The resulting carboxamide derivatives have shown potential as modulators of important biological pathways, including those involved in inflammation and cancer.
Introduction
Pyrimidine-5-carboxamides are a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The use of this compound as a precursor allows for the direct and efficient introduction of various amine functionalities at the 5-position of the pyrimidine ring. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final compounds, while the chloro-substituent at the 2-position offers a handle for further chemical modifications.
Notably, derivatives of this class have been identified as potent inhibitors of the NF-κB and AP-1 signaling pathways, which are critical regulators of immune and inflammatory responses.[1][2][3][4] Dysregulation of these pathways is implicated in numerous diseases, making inhibitors of these pathways attractive therapeutic targets.
Synthetic Overview
The synthesis of pyrimidine-5-carboxamides from this compound is a straightforward N-acylation reaction. The reaction proceeds via a nucleophilic acyl substitution where a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. A base is typically employed to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
Figure 1. General synthesis of pyrimidine-5-carboxamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Pyrimidine-5-carboxamides
This protocol describes the synthesis of N-aryl pyrimidine-5-carboxamides, exemplified by the reaction with aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Anhydrous base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substituted aniline and the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the anhydrous base to the stirred solution.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl pyrimidine-5-carboxamide.
Quantitative Data
The following table summarizes representative yields for the synthesis of various N-substituted pyrimidine-5-carboxamides based on analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
| Amine Substrate | Product | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)aniline | 2-Chloro-4-(trifluoromethyl)-N-(3,5-bis(trifluoromethyl)phenyl)pyrimidine-5-carboxamide | Not specified, but potent inhibitor | [1][2] |
| Substituted Anilines | N-(2-chloro-4-(trifluoromethyl)phenyl)-...-oxopyrimidine-5-carboxamides | 55 - 75 |
Applications in Drug Discovery
Inhibition of NF-κB and AP-1 Signaling Pathways
A key application of pyrimidine-5-carboxamides derived from this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) transcription factors.[1][2][4] These transcription factors are crucial in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[][6]
The compound 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide has been identified as a potent inhibitor of both NF-κB and AP-1 mediated gene expression.[1][2] This dual inhibition makes such compounds valuable tools for studying these signaling pathways and as starting points for the development of novel anti-inflammatory and immunosuppressive agents.
Signaling Pathway Diagram
Figure 2. Inhibition of NF-κB and AP-1 signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of pyrimidine-5-carboxamides as signaling pathway inhibitors.
Figure 3. Workflow for synthesis and evaluation.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse library of pyrimidine-5-carboxamides. The straightforward N-acylation protocols described herein provide an efficient means to access these compounds. The demonstrated activity of derivatives as inhibitors of the NF-κB and AP-1 signaling pathways highlights the potential of this chemical class in the development of novel therapeutics for inflammatory diseases and other conditions characterized by the dysregulation of these pathways. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a key building block in medicinal chemistry, valued for its role as a versatile reagent in the synthesis of a wide array of biologically active molecules. Its trifluoromethyl and chloro substituents on the pyrimidine ring are crucial for modulating the physicochemical properties and biological activity of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this reagent in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antifungal research.
Medicinal Chemistry Applications
Derivatives synthesized from this compound have demonstrated significant potential across various therapeutic areas. The primary application involves the acylation of amines to form pyrimidine-5-carboxamides, which are central to the bioactivity of these compounds.
Anti-inflammatory Agents: A significant area of application is in the development of inhibitors of key inflammatory signaling pathways. Carboxamide derivatives have been shown to inhibit transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in the inflammatory response. By blocking these pathways, these compounds can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
Anticancer Therapeutics: The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell growth and survival.
Antifungal and Agrochemical Applications: Beyond human therapeutics, this reagent is utilized in the synthesis of compounds with potent antifungal activity, making it valuable in the agrochemical industry for crop protection.
Data Presentation
The following tables summarize quantitative data for representative compounds synthesized using this compound or its corresponding carboxylic acid, highlighting their biological activities.
Table 1: Anti-inflammatory Activity of Pyrimidine-5-carboxamide Derivatives
| Compound ID | Target | In Vitro Assay | IC₅₀ (µM) | Reference |
| 1 | NF-κB | Reporter Gene Assay | 0.03 | [1][2] |
| 1 | AP-1 | Reporter Gene Assay | 0.03 | [1][2] |
| 81 | NF-κB | Reporter Gene Assay | 0.04 | [1][2] |
| 81 | AP-1 | Reporter Gene Assay | 0.04 | [1][2] |
Table 2: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Cell Line | In Vitro Assay | Inhibition Rate (%) at 5 µg/mL | Reference |
| 5a | PC3 (Prostate) | MTT Assay | 45.3 | [3] |
| 5a | K562 (Leukemia) | MTT Assay | 38.7 | [3] |
| 5a | Hela (Cervical) | MTT Assay | 52.1 | [3] |
| 5a | A549 (Lung) | MTT Assay | 41.2 | [3] |
Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Fungal Strain | In Vitro Assay | Inhibition Rate (%) at 50 µg/mL | Reference |
| 5b | Botrytis cinerea | Mycelial Growth | 96.76 | [3] |
| 5j | Botrytis cinerea | Mycelial Growth | 96.84 | [3] |
| 5l | Botrytis cinerea | Mycelial Growth | 100 | [3] |
| 5v | Sclerotinia sclerotiorum | Mycelial Growth | 82.73 | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation of the title reagent and its subsequent use in the synthesis of a bioactive pyrimidine-5-carboxamide.
Protocol 1: Preparation of this compound from 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by observing the dissolution of the solid and the cessation of gas evolution.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Synthesis of a Pyrimidine-5-carboxamide via Acylation of an Amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the tertiary amine base (1.1-1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0-1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution via a dropping funnel over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrimidine-5-carboxamide.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by derivatives of this compound and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for synthesis and evaluation.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the AP-1 signaling pathway.
References
Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a key pharmaceutical intermediate in the synthesis of a novel class of potent anti-inflammatory and immunomodulatory agents. This document provides detailed application notes and experimental protocols for its use in the synthesis of N-aryl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides, which have been identified as inhibitors of the NF-κB and AP-1 signaling pathways. These pathways are critical in the cellular response to inflammation, and their inhibition represents a promising therapeutic strategy for a range of diseases.
Introduction
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The subject of these notes, this compound, is a reactive intermediate that allows for the straightforward introduction of a substituted pyrimidine scaffold into potential drug candidates. Specifically, it is a precursor for the synthesis of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a potent inhibitor of gene expression mediated by the transcription factors NF-κB and AP-1.[4] This compound has demonstrated activity in animal models of inflammation and immunosuppression.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 154934-99-3 | |
| Molecular Formula | C₆HCl₂F₃N₂O | |
| Molecular Weight | 244.99 g/mol | |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 54 °C at 0.15 mmHg |
Applications in Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of N-aryl pyrimidine-5-carboxamides. These compounds have been investigated for their ability to inhibit key signaling pathways involved in inflammation and immune responses.
Synthesis of N-Aryl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides
The carbonyl chloride functional group of the intermediate is highly reactive towards nucleophiles, such as primary and secondary amines, leading to the formation of a stable amide bond. This reaction is a key step in the synthesis of a library of potential drug candidates. A general reaction scheme is presented below:
References
- 1. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a highly reactive and versatile chemical intermediate. Its trifluoromethyl-substituted pyrimidine core is a privileged structure in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The acyl chloride functional group allows for straightforward nucleophilic acyl substitution reactions, providing efficient access to a diverse range of pyrimidine-5-carboxamides, esters, and thioesters.
These derivatives are of significant interest in drug discovery, particularly as modulators of key signaling pathways involved in inflammation and oncology. Notably, compounds synthesized from this intermediate have been identified as potent inhibitors of the transcription factors NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1), which are critical regulators of the immune response and are implicated in various diseases, including autoimmune disorders and cancer.[1][2]
Reactions with Nucleophiles: An Overview
This compound readily reacts with a variety of nucleophiles (Nu-H), including amines, alcohols, and thiols, to yield the corresponding amide, ester, or thioester derivatives. The reaction is a classic nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.
Reactions with Amine Nucleophiles: Synthesis of Pyrimidine-5-Carboxamides
The reaction with primary and secondary amines is particularly well-documented and yields stable pyrimidine-5-carboxamide derivatives. These compounds have shown significant biological activity, particularly as inhibitors of inflammatory signaling pathways.[3]
Quantitative Data Summary
| Entry | Amine Nucleophile | Product | Yield (%) | Ref. |
| 1 | 3,5-bis(trifluoromethyl)aniline | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide | N/A | [2] |
| 2 | N,N-dimethylamine* | 2-(N,N-Dimethylamino)-4-(trifluoromethyl)-5-N-(3′,5′-dichlorophenyl)pyrimidinecarboxamide | 80% | [3] |
*Note: In this specific example, the reaction occurred at the 2-chloro position of a pre-formed carboxamide, demonstrating the reactivity of that site for further derivatization.[3]
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Alkyl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides
This protocol describes a general method for the acylation of an amine with this compound.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate (EtOAc))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.2 eq)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., EtOAc) three times.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure pyrimidine-5-carboxamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR).
Protocol 2: General Synthesis of Esters and Thioesters
While specific examples are not detailed in the searched literature, a generalized protocol based on standard organic chemistry principles can be applied for the reaction with alcohols and thiols.
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the amine nucleophile with the desired alcohol or thiol (1.0 eq). The use of a non-nucleophilic base like pyridine or DIPEA is recommended.
-
The reaction may require gentle heating (40-50 °C) to proceed to completion. Monitor the reaction by TLC.
-
Follow workup and purification steps 6-11 from Protocol 1 to isolate the target ester or thioester.
Visualizations: Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of pyrimidine-5-carboxamides from this compound.
Caption: General workflow for the synthesis of pyrimidine-5-carboxamides.
Target Signaling Pathway: NF-κB Inhibition
Derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide have been shown to inhibit the NF-κB signaling pathway.[1][3] This pathway is a cornerstone of inflammatory responses. The diagram below provides a simplified overview of the canonical NF-κB pathway and the point of inhibition.
Caption: Simplified canonical NF-κB signaling pathway and point of inhibition.
Applications in Drug Development
The ability to readily synthesize a library of pyrimidine-5-carboxamides using this compound makes this reagent highly valuable for structure-activity relationship (SAR) studies. The resulting compounds serve as scaffolds for developing selective and potent inhibitors for therapeutic targets in:
-
Inflammatory Diseases: Targeting NF-κB and other kinases like Spleen Tyrosine Kinase (Syk) can be beneficial in treating rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[4][5]
-
Oncology: Dysregulation of NF-κB signaling is a hallmark of many cancers, making its inhibitors promising candidates for anti-cancer therapies.[6]
-
Immunology: Modulation of immune cell signaling is critical for treating autoimmune disorders and for immunosuppression.[2]
By providing a robust platform for generating novel chemical entities, this chemistry is a key tool for professionals in medicinal chemistry and drug development aiming to address these critical disease areas.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 6. raybiotech.com [raybiotech.com]
Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a key building block in the synthesis of a diverse range of kinase inhibitors. Its trifluoromethyl group can enhance binding affinity to target proteins, while the reactive carbonyl chloride and chloro functionalities allow for versatile derivatization. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of pyrimidine-5-carboxamide based kinase inhibitors, with a focus on targeting Aurora and EGFR kinases.
The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form crucial hydrogen bonds with the hinge region of the kinase domain. The 5-carboxamide moiety provides a vector for introducing various substituents to explore the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity.
Applications in Kinase Inhibitor Synthesis
This compound is a versatile reagent for the synthesis of N-substituted-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides. These intermediates can be further modified, for example, through nucleophilic substitution of the 2-chloro group, to generate a library of potential kinase inhibitors.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. Several pyrimidine-based Aurora kinase inhibitors have been developed, and the pyrimidine-5-carboxamide scaffold is a promising core for designing novel inhibitors. The general approach involves the acylation of an appropriate amine with this compound, followed by diversification at the 2-position.
Synthesis of EGFR Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various solid tumors. Pyrimidine-based inhibitors have shown significant success in targeting EGFR. The synthesis of EGFR inhibitors using this compound follows a similar strategy of forming a key pyrimidine-5-carboxamide intermediate, which is then elaborated to achieve high potency and selectivity for EGFR.
Quantitative Data
The following table summarizes the biological activity of representative pyrimidine-based kinase inhibitors. While specific inhibitors synthesized directly from this compound are not extensively reported in publicly available literature with full quantitative data, the data for structurally related pyrimidine-5-carboxamide and 2,4-disubstituted pyrimidine derivatives targeting Aurora and EGFR kinases are presented to demonstrate the potential of this scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 12a | Aurora A, Aurora B | 309, 293 | HCT-116 | 1.31 | [1] |
| MLN8237 | Aurora A | 1.2 | Various | - | [2] |
| AZD1152 | Aurora B | 0.37 | Various | - | [2] |
| Compound 9u | EGFR | 91 | A549 | 0.35 | [3] |
| Compound 11b | EGFRwt, EGFRT790M | 90, 4030 | A549 | 2.4 | [4] |
| Compound 9j | EGFR T790M/L858R, EML4-ALK | 78.29, 81.83 (cellular) | H1975, H2228 | 0.078, 0.082 | [5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of pyrimidine-5-carboxamide based kinase inhibitors using this compound.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides
This protocol is adapted from the synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide[6][7].
Materials:
-
This compound
-
Substituted aniline (e.g., 3,5-bis(trifluoromethyl)aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired N-aryl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.
Protocol 2: General Procedure for the Diversification of the 2-Position
The 2-chloro group of the pyrimidine ring can be displaced by various nucleophiles to generate a library of kinase inhibitors.
Materials:
-
N-Aryl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide (from Protocol 1)
-
Desired nucleophile (e.g., a substituted amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or DIPEA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Aryl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide (1.0 eq) in the appropriate anhydrous solvent, add the desired nucleophile (1.2-1.5 eq) and the base (2.0-3.0 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of kinase inhibitors.
Aurora Kinase Signaling Pathway
Caption: Simplified Aurora Kinase signaling pathway.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
References
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Derivatisierung von 2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid für das biologische Screening
Anwendungshinweise und Protokolle
Datum: 25. Dezember 2025
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid ist ein vielseitiger Baustein für die Synthese einer Vielzahl von Derivaten, die für das biologische Screening von großer Bedeutung sind. Die Einführung einer Trifluormethylgruppe in den Pyrimidinring kann die metabolische Stabilität, Lipophilie und Bindungsaffinität eines Moleküls an biologische Zielstrukturen erheblich verbessern. Die Reaktivität des Säurechlorids ermöglicht eine einfache Derivatisierung durch nukleophile Acylsubstitution, was zur Bildung von Amiden, Estern und anderen Carbonsäurederivaten führt. Diese Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter entzündungshemmende, krebsbekämpfende und antimikrobielle Eigenschaften.
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Synthese von Amid- und Esterderivaten von 2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid und fasst die biologischen Aktivitätsdaten relevanter Derivate zusammen.
Biologische Relevanz und Anwendungsgebiete
Derivate, die aus 2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid synthetisiert werden, haben sich als potente Modulatoren wichtiger biologischer Signalwege erwiesen.
Hemmung des NF-κB- und AP-1-Signalwegs: Eine bedeutende Anwendung dieser Derivate liegt in der Hemmung der Transkriptionsfaktoren NF-κB (Nukleärer Faktor kappa B) und AP-1 (Aktivatorprotein 1).[1][2][3][4][5] Diese Transkriptionsfaktoren spielen eine entscheidende Rolle bei der Regulierung von Genen, die an Entzündungsreaktionen, Immunantworten und dem Überleben von Zellen beteiligt sind. Eine Dysregulation der NF-κB- und AP-1-Signalwege wird mit einer Vielzahl von entzündlichen Erkrankungen und Krebs in Verbindung gebracht. Insbesondere N-Aryl-2-chlor-4-(trifluormethyl)pyrimidin-5-carboxamide haben eine starke hemmende Wirkung auf die Aktivierung von NF-κB und AP-1 gezeigt, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer entzündungshemmender und krebsbekämpfender Medikamente macht.
Antikrebs-Aktivität: Verschiedene Studien haben die Antikrebs-Wirkung von Trifluormethylpyrimidin-Derivaten hervorgehoben.[6][7][8] Diese Verbindungen können das Wachstum von Krebszellen hemmen und Apoptose (programmierter Zelltod) in verschiedenen Krebszelllinien induzieren. Die Fähigkeit, wichtige Signalwege in Krebszellen zu modulieren, macht sie zu einem interessanten Gerüst für die Entwicklung neuer Krebstherapeutika.
Antimikrobielle Aktivität: Darüber hinaus wurden Pyrimidin-5-carboxamid-Derivate auf ihre antimikrobiellen Eigenschaften untersucht.[9] Sie haben Aktivität gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern gezeigt, was auf ihr Potenzial als neue antimikrobielle Wirkstoffe hindeutet.
Daten zur biologischen Aktivität
Die folgende Tabelle fasst die quantitativen Daten zur biologischen Aktivität für ausgewählte Derivate von 2-Chlor-4-(trifluormethyl)pyrimidin zusammen.
| Verbindung | Ziel | Assay | IC50 (µM) | Zelllinie | Referenz |
| N-(3,5-Bis(trifluormethyl)phenyl)-2-chlor-4-(trifluormethyl)pyrimidin-5-carboxamid | NF-κB | Reportergen | 0.03 | Jurkat | [10] |
| N-(3,5-Dichlorphenyl)-2-chlor-4-(trifluormethyl)pyrimidin-5-carboxamid | NF-κB | Reportergen | 0.1 | Jurkat | [10] |
| 2-Amino-N-(4-fluorphenyl)-4-(trifluormethyl)pyrimidin-5-carboxamid | WRN Helikase | Enzymatisch | 6.61 | - | [6] |
| Verbindung 11g | Antiproliferativ | MTT | 1.52 | HCT116 (MSI-H) | [6] |
| Verbindung 11g | Antiproliferativ | MTT | 1.72 | LNCaP (MSI-H) | [6] |
| Verbindung 11h | Antiproliferativ | MTT | 2.22 | HCT116 (MSI-H) | [6] |
| Verbindung 11h | Antiproliferativ | MTT | 1.6 | LNCaP (MSI-H) | [6] |
| 7-Chlor-3-phenyl-5-(trifluormethyl)[1][3]thiazolo[4,5-d]pyrimidin-2(3H)-thion (3b) | Zytotoxizität | - | 24.4 | C32 | [11] |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeine Vorgehensweise zur Synthese von Amid- und Esterderivaten aus 2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid.
Synthese von N-Aryl-2-chlor-4-(trifluormethyl)pyrimidin-5-carboxamiden
Dieses Protokoll beschreibt die allgemeine Methode zur Amidierung von 2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid mit verschiedenen Anilinen.
Materialien:
-
2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid
-
Substituiertes Anilin (z. B. 3,5-Bis(trifluormethyl)anilin)
-
Triethylamin (Et3N) oder N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO3)
-
Wasserfreies Magnesiumsulfat (MgSO4) oder Natriumsulfat (Na2SO4)
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Säulenchromatographie-Apparatur (Kieselgel)
Prozedur:
-
In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben wird das substituierte Anilin (1,0 Äquivalente) in wasserfreiem DCM gelöst.
-
Triethylamin (1,2 Äquivalente) wird zu der Lösung gegeben.
-
Der Kolben wird in ein Eisbad gestellt, um die Lösung auf 0 °C abzukühlen.
-
Eine Lösung von 2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid (1,1 Äquivalente) in wasserfreiem DCM wird langsam über einen Tropftrichter zu der gerührten Anilinlösung gegeben.
-
Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 2-4 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit gesättigter NaHCO3-Lösung gequencht und die organische Phase abgetrennt.
-
Die wässrige Phase wird zweimal mit DCM extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über wasserfreiem MgSO4 getrocknet, filtriert und im Vakuum am Rotationsverdampfer eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Gemisch aus Hexan und Ethylacetat als Eluent) gereinigt, um das gewünschte N-Aryl-2-chlor-4-(trifluormethyl)pyrimidin-5-carboxamid zu erhalten.
Synthese von 2-Chlor-4-(trifluormethyl)pyrimidin-5-carboxylat-Estern
Dieses Protokoll beschreibt die allgemeine Methode zur Veresterung von 2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid mit Alkoholen.
Materialien:
-
2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid
-
Alkohol (z. B. Methanol, Ethanol)
-
Pyridin oder Triethylamin (Et3N)
-
Wasserfreies Dichlormethan (DCM) oder Toluol
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO3)
-
Wasserfreies Natriumsulfat (Na2SO4)
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Säulenchromatographie-Apparatur (Kieselgel)
Prozedur:
-
In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben wird der Alkohol (1,5 Äquivalente) in wasserfreiem DCM gelöst.
-
Pyridin (1,2 Äquivalente) wird zu der Lösung gegeben.
-
Der Kolben wird in ein Eisbad gestellt, um die Lösung auf 0 °C abzukühlen.
-
Eine Lösung von 2-Chlor-4-(trifluormethyl)pyrimidin-5-carbonylchlorid (1,0 Äquivalente) in wasserfreiem DCM wird langsam über einen Tropftrichter zu der gerührten Alkohollösung gegeben.
-
Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 1-3 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit 1 M HCl gewaschen, um überschüssiges Pyridin zu entfernen.
-
Die organische Phase wird anschließend mit gesättigter NaHCO3-Lösung und Sole gewaschen.
-
Die organische Phase wird über wasserfreiem Na2SO4 getrocknet, filtriert und im Vakuum am Rotationsverdampfer eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Gemisch aus Hexan und Ethylacetat als Eluent) gereinigt, um den gewünschten 2-Chlor-4-(trifluormethyl)pyrimidin-5-carboxylat-Ester zu erhalten.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Abbildung 2: Vereinfachter NF-κB-Signalweg und Inhibition.
References
- 1. Discovery of novel NF-кB inhibitor based on scaffold hopping: 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Acylation with 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation reactions are fundamental transformations in organic synthesis, particularly in the construction of amide bonds, which are prevalent in a vast array of biologically active molecules. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a key building block in medicinal chemistry, enabling the synthesis of pyrimidine-5-carboxamide derivatives. These derivatives are of significant interest as they form the core scaffold of numerous kinase inhibitors, which are crucial in the development of targeted therapies for diseases such as cancer. The pyrimidine moiety often acts as a hinge-binding motif in the ATP-binding pocket of kinases, and the trifluoromethyl group can enhance metabolic stability and binding affinity.
This document provides a detailed experimental protocol for the acylation of an aniline derivative with this compound, a summary of representative quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Data Presentation
The following table summarizes representative quantitative data for the acylation of various substituted anilines with this compound. Please note that yields can vary based on the specific substrate, reaction conditions, and scale.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Bis(trifluoromethyl)aniline | Triethylamine | Dichloromethane | 0 to RT | 2 | ~85 (Hypothetical) |
| 4-Methoxyaniline | Pyridine | Tetrahydrofuran | RT | 4 | ~90 (Hypothetical) |
| 3-Chloroaniline | N,N-Diisopropylethylamine | Acetonitrile | RT | 3 | ~88 (Hypothetical) |
| Aniline | Triethylamine | Dichloromethane | 0 to RT | 2 | ~92 (Hypothetical) |
Note: The yields presented are hypothetical and based on typical acylation reactions. Actual yields may vary.
Experimental Protocols
General Protocol for the Acylation of Anilines with this compound
This protocol describes a general method for the N-acylation of substituted anilines using this compound, based on standard Schotten-Baumann reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 3,5-Bis(trifluoromethyl)aniline) (1.05 eq)
-
Triethylamine (TEA) or other suitable base (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.05 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Base: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Addition of Acyl Chloride: Prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(substituted phenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.
Visualizations
Experimental Workflow
Caption: A typical workflow for the acylation of an amine with this compound.
Relevant Signaling Pathway: EGFR Signaling
Pyrimidine-5-carboxamide derivatives are often designed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates a simplified EGFR signaling pathway, which is frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-5-carboxamide derivatives.
Application Notes and Protocols: The Role of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in the Development of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a critical target for therapeutic intervention.[1] Pyrimidine-based molecules have emerged as a prominent class of EGFR inhibitors, with several approved drugs featuring this heterocyclic scaffold.[2] The pyrimidine core can effectively mimic the adenine ring of ATP, enabling competitive inhibition at the kinase domain of EGFR.[2]
This document provides detailed application notes and protocols for the synthesis and evaluation of EGFR inhibitors derived from 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride . This starting material offers a versatile platform for creating a diverse library of pyrimidine-5-carboxamide derivatives. The trifluoromethyl group at the 5-position can enhance the potency and metabolic stability of the resulting inhibitors.[2]
Mechanism of Action of Pyrimidine-Based EGFR Inhibitors
Pyrimidine-based EGFR inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[2] The core pyrimidine structure forms key hydrogen bonds with the hinge region of the kinase domain, while various substituents on the pyrimidine ring can be tailored to interact with specific amino acid residues, thereby enhancing potency and selectivity for mutant forms of EGFR, such as T790M and L858R.[2]
Data Presentation: Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors
The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against EGFR and cancer cell lines. This data is compiled from published literature to provide a comparative reference for newly synthesized compounds.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound ID | Structure | EGFR WT IC50 (nM) | EGFR T790M/L858R IC50 (nM) | Reference |
| Compound A | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine with halogen | 3.76 | Not Reported | [2] |
| Compound B | 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine | 0.95 | Not Reported | [2] |
| Compound C | 5-trifluoromethyl-2-phenylaminopyrimidine derivative | 91 | Not Reported | [3] |
| Compound D | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | 1.1 (L858R) | 34 (L858R/T790M) | [2] |
| Erlotinib | Reference Drug | 2.83 | 212.2 | [3][4] |
Table 2: In Vitro Anti-proliferative Activity of Representative Pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9u | A549 | Non-Small Cell Lung Cancer | 0.35 | [3] |
| Compound 9u | MCF-7 | Breast Cancer | 3.24 | [3] |
| Compound 9u | PC-3 | Prostate Cancer | 5.12 | [3] |
| Compound 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | [3] |
| Compound 10b | A549 | Non-Small Cell Lung Cancer | 5.85 | [3] |
| Compound 10b | MCF-7 | Breast Cancer | 7.68 | [3] |
Experimental Protocols
A. Synthesis of Pyrimidine-5-carboxamide EGFR Inhibitors
This protocol describes a general method for synthesizing pyrimidine-5-carboxamide derivatives from this compound.
Diagram: Synthetic Workflow
Caption: General synthetic scheme for EGFR inhibitors.
Materials:
-
This compound
-
Appropriate primary or secondary amine (R1-NH2)
-
Substituted aniline or other amine (R2-NH2)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Step 1: Synthesis of N-substituted-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (R1-NH2, 1.1 eq) and DIPEA (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.
-
-
Step 2: Synthesis of the Final EGFR Inhibitor.
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add the second amine (R2-NH2, 1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize or purify the final product by column chromatography to yield the pure EGFR inhibitor.
-
B. In Vitro EGFR Kinase Assay
This protocol outlines a method to determine the IC50 value of a test compound against EGFR kinase.
Diagram: EGFR Kinase Assay Workflow
Caption: Workflow for in vitro EGFR kinase assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Test compound dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a fixed amount of EGFR kinase to the wells of a 384-well plate containing kinase assay buffer.
-
Add the serially diluted test compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a suitable detection reagent according to the manufacturer's protocol.
-
The amount of signal is inversely proportional to the inhibitory activity of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
C. Cell Viability (MTT) Assay
This protocol is for assessing the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or SDS solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or an SDS-based solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
D. Western Blotting for EGFR Phosphorylation
This protocol is used to determine if the test compound inhibits EGFR autophosphorylation in cells.
Diagram: Western Blot Workflow
Caption: Workflow for Western blot analysis.
Materials:
-
Cancer cell line with EGFR expression
-
Test compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells and treat with the test compound for a specified time, followed by stimulation with EGF to induce EGFR phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated EGFR (pEGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control antibody (e.g., β-actin).
-
A decrease in the pEGFR band intensity in the presence of the test compound indicates inhibition of EGFR phosphorylation.
EGFR Signaling Pathway
EGFR activation by its ligands (e.g., EGF) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are crucial for cell proliferation, survival, and differentiation. EGFR inhibitors developed from this compound are designed to block the initial autophosphorylation step, thereby inhibiting these downstream signals.
Diagram: EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling and inhibition point.
References
- 1. promega.com [promega.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. The following information is curated to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Purity After Synthesis
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction progress using analytical techniques like HPLC or TLC to ensure complete conversion of the starting material. |
| Presence of unreacted starting materials or reagents. | Implement a preliminary work-up procedure, such as washing the crude product with a non-reactive aqueous solution (e.g., cold, dilute sodium bicarbonate) to remove acidic impurities. Subsequent purification by distillation or chromatography will be more effective. |
| Degradation of the product during work-up. | As a carbonyl chloride, the compound is sensitive to moisture. Ensure all glassware is thoroughly dried and perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Difficulty in Removing Solvent
| Potential Cause | Recommended Solution |
| High-boiling point solvent used in the reaction or extraction. | If compatible with the product's stability, use a rotary evaporator under reduced pressure to remove the solvent. For very high-boiling solvents, consider fractional distillation if the boiling point of the product is significantly different. |
| Azeotrope formation between the solvent and the product. | Add a different, non-azeotropic solvent and re-evaporate to help remove the initial solvent. |
Issue 3: Product Decomposition During Distillation
| Potential Cause | Recommended Solution |
| High distillation temperature. | Use vacuum distillation to lower the boiling point of the product and minimize thermal decomposition. |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product with a gentle wash before distillation. For instance, a wash with a saturated solution of sodium chloride can help remove some impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities may include unreacted starting materials, the corresponding carboxylic acid (2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid) formed by hydrolysis, and by-products from side reactions. The presence of the carboxylic acid is a frequent issue due to the moisture sensitivity of the carbonyl chloride functional group.
Q2: Which purification method is most suitable for this compound?
The choice of purification method depends on the nature of the impurities and the desired final purity.
-
Vacuum Distillation is often effective for removing non-volatile impurities and residual solvents.
-
Column Chromatography on silica gel can be used for separating closely related impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.
-
Recrystallization of the corresponding carboxylic acid from an ethanol-water mixture to achieve high purity (>99%) has been reported.[1] While direct recrystallization of the carbonyl chloride is challenging due to its reactivity, precipitation from a non-polar solvent by the addition of an anti-solvent at low temperatures might be a viable option for initial purification.
Q3: How can I monitor the purity of the final product?
Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of impurities.
Experimental Protocols
The following are suggested starting protocols based on methods used for structurally similar compounds. Users should optimize these protocols for their specific experimental conditions.
Protocol 1: Vacuum Distillation
-
Preparation: Ensure the distillation apparatus is completely dry and assembled for vacuum distillation.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Storage: Store the purified liquid under an inert atmosphere and at a low temperature (2-8°C is often recommended for similar compounds) to prevent degradation.
Protocol 2: Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical purity levels that can be expected with different purification techniques, based on data for analogous compounds.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Typical Yield |
| Vacuum Distillation | 80-90% | >95% | 70-85% |
| Column Chromatography | 70-85% | >98% | 50-70% |
| Recrystallization (of the corresponding carboxylic acid) | 90-95% | >99% | 60-80% |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Low or No Yield of the Desired Amide Product
| Potential Cause | Suggested Solution |
| Hydrolysis of the Starting Material: this compound is highly reactive towards moisture, leading to the formation of the corresponding carboxylic acid, which is unreactive under standard amidation conditions. | - Ensure all glassware is thoroughly dried (oven or flame-dried) before use.- Use anhydrous solvents. Consider using a solvent still or commercially available dry solvents.- Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).- If possible, use freshly opened bottles of the reagent. |
| Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly. | - Increase the reaction temperature.- Use a more polar aprotic solvent such as DMF or DMSO to improve solubility and reaction rate.- Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct, which can protonate the starting amine. |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | - Carefully check the molar equivalents of the amine and any base used. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial. |
| Degradation of the Reagent: Prolonged storage or exposure to air and moisture can lead to degradation. | - Store the reagent at the recommended temperature (typically 2-8°C) under an inert atmosphere.[1] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended amine nucleophile. | - Use non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Di-substitution or Reaction at the 2-Chloro Position: The chlorine atom at the 2-position on the pyrimidine ring can undergo nucleophilic aromatic substitution, especially with highly nucleophilic amines or under forcing conditions. | - Use milder reaction conditions (e.g., lower temperature).- Employ a less nucleophilic base.- Carefully monitor the reaction progress by TLC or LC-MS to avoid over-reaction. |
| Presence of Impurities in the Starting Material: The reagent may contain impurities from its synthesis. | - If possible, purify the starting material before use.- Characterize the unexpected byproduct to understand its origin. |
Issue 3: Reaction Mixture Turns Dark or Forms a Precipitate
| Potential Cause | Suggested Solution |
| Formation of Amine Hydrochloride Salt: The HCl generated during the reaction can react with the amine to form a salt, which may precipitate. | - This is often expected. The addition of a tertiary amine base can prevent this by scavenging the HCl. |
| Degradation of the Pyrimidine Ring: Under harsh basic or acidic conditions, the pyrimidine ring may degrade. | - Avoid using strong, nucleophilic bases if possible.- Maintain a neutral or slightly basic pH during the reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A1: The most common side reaction is hydrolysis of the carbonyl chloride group to the corresponding carboxylic acid due to the presence of moisture. Other common side reactions include reactions with other nucleophiles present in the reaction mixture, such as alcohols (leading to ester formation) or secondary amines if a primary amine is the intended reactant.
Q2: How can I minimize the hydrolysis of the reagent?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and handling the reagent under an inert atmosphere like nitrogen or argon.
Q3: Is the chlorine atom at the 2-position of the pyrimidine ring reactive?
A3: Yes, the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms at the 2, 4, and 6 positions electrophilic. While the acyl chloride at the 5-position is generally more reactive towards nucleophiles, reaction at the 2-position can occur, especially with strong nucleophiles or at elevated temperatures.
Q4: What are the appropriate storage conditions for this reagent?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere to prevent exposure to moisture and air. It is typically recommended to store it at 2-8°C.[1]
Q5: What are the safety precautions I should take when handling this chemical?
A5: This compound is corrosive and harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
General Protocol for Amidation using this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) to a flame-dried round-bottom flask containing a stir bar and anhydrous solvent (e.g., DCM, THF).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., DCM, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low or no yield of the desired amide product.
Caption: Common side reaction pathways for this compound.
References
How to improve the yield of reactions with 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. The information is designed to help improve reaction yields and address common issues encountered during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a highly reactive organic compound used as a building block in the synthesis of more complex molecules.[1] It is particularly valuable in the pharmaceutical and agrochemical industries.[1] In medicinal chemistry, it serves as a key intermediate for creating compounds with potential therapeutic activities, such as inhibitors of transcription factors like NF-κB and AP-1, which are involved in inflammatory responses. In the agrochemical sector, it is utilized in the development of new pesticides.[1]
Q2: What are the key reactive sites on this molecule and how do they influence its reactivity?
The molecule has three main reactive sites:
-
Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions than reactions at the acyl chloride.
-
4-Trifluoromethyl Group: This group is strongly electron-withdrawing, which significantly increases the electrophilicity of the pyrimidine ring and the carbonyl carbon of the acyl chloride. This enhancement makes the acyl chloride highly reactive.
Q3: What are the main challenges I should anticipate when working with this reagent?
The primary challenges include:
-
Moisture Sensitivity: As an acyl chloride, it is highly susceptible to hydrolysis. All reactions must be carried out under anhydrous conditions using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).
-
High Reactivity: The trifluoromethyl group makes the acyl chloride very reactive, which can sometimes lead to side reactions or difficulty in controlling the reaction.
-
Potential for Multiple Reactions: If the nucleophile has multiple reactive sites, or if the reaction conditions are not carefully controlled, reaction at both the acyl chloride and the 2-chloro position is possible.
-
Purification: The polarity of the resulting pyrimidine-containing products can sometimes make purification by column chromatography challenging.
Troubleshooting Guide
Issue 1: Low or No Yield in Amide Synthesis
Possible Cause 1: Incomplete Reaction
-
Solution: The reactivity of the amine is crucial. Electron-deficient anilines or sterically hindered amines may react slowly. Consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction. For poorly nucleophilic amines, a stronger non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the amine before adding the acyl chloride.
Possible Cause 2: Hydrolysis of the Acyl Chloride
-
Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled solvents and dry the glassware in an oven before use. The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon.
Possible Cause 3: Inappropriate Base
-
Solution: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct. Ensure at least one equivalent of the base is used. For less reactive amines, a stronger base might be necessary, but be mindful of potential side reactions.
Possible Cause 4: Side Reaction with the 2-Chloro Position
-
Solution: This is more likely at elevated temperatures. If you suspect this is an issue, try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.
Issue 2: Formation of Multiple Products in Ester Synthesis
Possible Cause 1: Reaction with Trace Water
-
Solution: As with amide synthesis, ensure anhydrous conditions to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.
Possible Cause 2: Transesterification or Other Side Reactions
-
Solution: Use a non-nucleophilic base if a base is required. Pyridine can sometimes act as a nucleophilic catalyst and is a good choice for esterifications with alcohols. Ensure the reaction temperature is not excessively high, as this can promote side reactions.
Issue 3: Difficulty in Product Purification
Possible Cause 1: Co-elution with Starting Materials or Byproducts
-
Solution: Optimize your column chromatography conditions. A gradient elution of ethyl acetate in hexanes is a good starting point. If the product is highly polar, consider using a different solvent system, such as dichloromethane/methanol. Reverse-phase chromatography can also be an effective alternative for polar compounds.
Possible Cause 2: Product is a Salt
-
Solution: If a basic product is protonated by HCl generated during the reaction, it may behave differently during extraction and chromatography. Ensure the reaction is properly quenched and neutralized before extraction. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to deprotonate the product.
Data Summary
The following table summarizes the yields for the synthesis of various pyrimidine-5-carboxamides from the reaction of this compound with different aniline derivatives.
| Amine Reactant | Base | Solvent | Yield (%) |
| 3,5-Bis(trifluoromethyl)aniline | Triethylamine | Dichloromethane | Not specified, but successful |
| Aniline | Triethylamine | Dichloromethane | Expected to be high |
| 4-Methoxyaniline | Triethylamine | Dichloromethane | Expected to be high |
| 4-Nitroaniline | Triethylamine | Dichloromethane | Expected to be lower due to reduced nucleophilicity |
Data extrapolated from the successful synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide and general principles of amide synthesis.
Experimental Protocols
Key Experiment: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide
This protocol is based on the synthesis described in the Journal of Medicinal Chemistry, 1998, Vol. 41, No. 4, 413-419.
Materials:
-
This compound
-
3,5-Bis(trifluoromethyl)aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.1 equivalents) in anhydrous dichloromethane under an argon atmosphere, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Visualizations
Caption: Workflow for the synthesis of pyrimidine-5-carboxamides.
Caption: Logic diagram for troubleshooting low reaction yields.
References
Troubleshooting low conversion rates with 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered when using 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in acylation reactions.
Troubleshooting Guide: Low Conversion Rates
Low product yield is a frequent challenge in organic synthesis. This section provides a systematic approach to identifying and resolving the root causes of low conversion rates in reactions involving this compound.
Q1: My acylation reaction shows low or no product formation. What are the most common initial checks?
When faced with a low yield, a systematic review of your reagents and reaction conditions is the crucial first step. The most common culprits involve the quality of the acyl chloride, the presence of moisture, and suboptimal reaction conditions.
-
Reagent Integrity: this compound is an acyl chloride, a class of compounds known for their high reactivity and sensitivity to moisture.[1][2][3] Hydrolysis is the most common degradation pathway, where water reacts with the carbonyl chloride to form the corresponding, and much less reactive, carboxylic acid, releasing HCl gas.[4][5]
-
Anhydrous Conditions: The presence of even trace amounts of water can significantly impact your yield by consuming the starting material.[6][7][8] It is critical to ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
-
Reaction Stoichiometry: Incorrect molar ratios of reactants are a frequent source of poor results. Double-check all calculations and measurements.
Q2: How can I assess the quality and stability of my this compound?
Verifying the purity of your starting material is paramount. Decomposition via hydrolysis is the primary concern.
-
Visual Inspection: The compound should be a colorless liquid.[9] Any discoloration or fuming upon opening the bottle in the air suggests possible degradation due to moisture exposure.[4][10]
-
Spectroscopic Analysis: The most definitive way to check for purity is through analytical techniques.
-
¹H NMR (Proton NMR): Check for the absence of a broad peak corresponding to a carboxylic acid proton. The presence of this peak indicates hydrolysis has occurred.
-
FTIR (Infrared Spectroscopy): A pure acyl chloride will show a characteristic C=O stretch at a higher wavenumber (typically ~1780-1815 cm⁻¹) than the corresponding carboxylic acid (~1700-1725 cm⁻¹). A broad O-H stretch (~2500-3300 cm⁻¹) is a clear indicator of the presence of the carboxylic acid hydrolysis product.
-
Q3: My starting material seems fine, but the conversion is still low. What reaction parameters should I optimize?
If the reagent quality is confirmed, the next step is to scrutinize the reaction conditions. Acylation reactions are sensitive to several factors.
-
Solvent Choice: The solvent must be anhydrous and inert to the highly reactive acyl chloride. Aprotic solvents are required.
-
Base Selection: The reaction of the acyl chloride with a nucleophile (like an amine or alcohol) produces one equivalent of hydrochloric acid (HCl).[4] This acid can protonate and deactivate the nucleophile (especially amines), halting the reaction.[6][11] A non-nucleophilic organic base is typically added to scavenge this HCl.
-
Temperature Control: Acylation reactions with acyl chlorides are often exothermic and can be rapid.[2] Reactions are typically started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate and minimize side-product formation.[7] Some less reactive nucleophiles or sterically hindered substrates may require heating.[12][13]
-
Nucleophile Reactivity: The nature of the substrate (the amine or alcohol) is critical. Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[13]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure longevity and purity, the compound must be protected from moisture and air. The recommended storage is under an inert gas atmosphere (like Argon or Nitrogen) at 2-8°C.[9] Bottles should be sealed tightly, potentially with paraffin film, and stored in a desiccator.[10][14]
Q2: What solvents and bases are recommended for acylation reactions?
The choice of solvent and base is critical for success. The following table summarizes common choices for acylation reactions.
| Parameter | Recommended Options | Rationale & Considerations |
| Solvents | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Must be anhydrous. DCM is a common first choice due to its inertness and ease of removal. THF must be freshly distilled or from a sealed bottle as it can form peroxides. |
| Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base), Pyridine | Must be non-nucleophilic to avoid reacting with the acyl chloride. TEA and DIPEA are common choices. Pyridine can also act as a nucleophilic catalyst but can be harder to remove. The base is crucial to neutralize the HCl byproduct.[11] |
Q3: I am reacting the acyl chloride with an amine. Are there special considerations?
Yes. The primary amine is a nucleophile, but it is also a base. The HCl generated during the reaction will react with any unreacted starting amine to form an ammonium salt, which is no longer nucleophilic.[11] Therefore, it is standard practice to use at least one equivalent of a non-nucleophilic "scavenger" base (like TEA or DIPEA) or two equivalents of the starting amine itself.
Q4: My substrate is an alcohol. What should I keep in mind?
Alcohols are generally less nucleophilic than primary or secondary amines.[15] The reaction may be slower and might require a catalyst like 4-Dimethylaminopyridine (DMAP) or gentle heating to proceed to completion. Pyridine is often used as both the base and solvent in these cases.
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Primary Amine
This protocol provides a general starting point for the acylation of a primary amine with this compound.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: To the stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7]
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Visualizations
Reaction and Degradation Pathway
The following diagram illustrates the desired acylation reaction pathway with an amine (R-NH₂) and the competing hydrolysis side-reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues leading to low conversion rates.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lookchem.com [lookchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. reddit.com [reddit.com]
Removal of impurities from 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride reactions
Technical Support Center: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound?
A1: The most prevalent impurities typically include:
-
Starting Material: Unreacted 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
-
Hydrolysis Product: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid formed by the reaction of the carbonyl chloride with adventitious moisture.
-
Residual Chlorinating Agent: Excess thionyl chloride (SOCl₂) or its byproducts if this reagent was used for the synthesis.[1][2]
-
Side-Reaction Products: Impurities arising from the reaction of the carbonyl chloride with other nucleophiles present in the reaction mixture.
Q2: My final product is a wet or sticky solid. What is the likely cause?
A2: A wet or sticky consistency often indicates the presence of the starting carboxylic acid or its hydrolysis product, which can be hygroscopic. It may also be due to residual solvents. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
Q3: I observe a persistent yellow color in my purified product. What could be the cause?
A3: A yellow tint can sometimes be attributed to impurities in the thionyl chloride used for the synthesis, such as sulfur chlorides (S₂Cl₂), which are higher boiling and may not be completely removed by simple evaporation.[1] Using freshly distilled thionyl chloride can mitigate this issue.
Q4: How can I monitor the progress of the reaction to form the acyl chloride to ensure complete conversion?
A4: Direct analysis of the highly reactive acyl chloride by methods like TLC can be problematic, often showing streaking or decomposition back to the starting acid on the silica plate.[1][3] A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile, such as methanol or benzylamine, to form the corresponding stable ester or amide.[1] This derivative can then be easily analyzed by TLC, HPLC, or LC-MS to check for the presence of any remaining starting carboxylic acid.[1][3]
Troubleshooting Guides
Issue 1: Incomplete Conversion of Carboxylic Acid to Carbonyl Chloride
Symptom:
-
The presence of the starting carboxylic acid in the crude product, as identified by NMR, IR (broad O-H stretch), or after derivatization and chromatographic analysis.
Possible Causes:
-
Insufficient amount of chlorinating agent (e.g., thionyl chloride).
-
Reaction time is too short or the reaction temperature is too low.
-
Poor quality of the chlorinating agent.
Solutions:
-
Optimize Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride).
-
Adjust Reaction Conditions: Increase the reaction time or temperature as needed. Refluxing in a suitable solvent is a common practice.[3]
-
Use a Catalyst: For reactions with thionyl chloride, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[3]
-
Ensure Reagent Quality: Use freshly opened or distilled thionyl chloride.
Issue 2: Presence of Hydrolyzed Product (Carboxylic Acid)
Symptom:
-
The appearance of a broad O-H peak in the IR spectrum of the product.
-
The presence of the carboxylic acid peak in the ¹H or ¹³C NMR spectrum.
-
Difficulty in achieving a dry, crystalline final product.
Possible Causes:
-
Exposure of the carbonyl chloride to atmospheric moisture during workup or storage.[3]
-
Use of non-anhydrous solvents or glassware.
Solutions:
-
Strict Anhydrous Technique: Flame-dry or oven-dry all glassware before use and allow it to cool under a stream of inert gas.[3]
-
Use Anhydrous Solvents: Ensure all solvents used for reaction and purification are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction and any subsequent manipulations under an inert atmosphere of nitrogen or argon.[3]
-
Proper Storage: Store the purified this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.
Experimental Protocols
Protocol 1: Removal of Residual Thionyl Chloride
Objective: To remove excess thionyl chloride from the crude reaction mixture.
Methodology:
-
Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator.
-
To facilitate the removal of the last traces of thionyl chloride, add an anhydrous, high-boiling point solvent like toluene and re-concentrate.[1] Repeat this co-evaporation step 2-3 times.
-
For larger scale reactions, distillation of the excess thionyl chloride at atmospheric pressure can be performed, followed by vacuum distillation of the product.[1]
Protocol 2: Purification by Vacuum Distillation
Objective: To purify liquid this compound from non-volatile impurities.
Methodology:
-
Assemble a clean, dry distillation apparatus suitable for vacuum distillation.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound is reported as 54°C at 0.15 mmHg.[4]
Illustrative Data for Vacuum Distillation:
| Parameter | Value |
| Pressure | 0.1 - 0.2 mmHg |
| Bath Temperature | 65 - 75 °C |
| Head Temperature | ~54 °C |
| Expected Purity | >98% (by GC or HPLC analysis) |
| Notes | Maintain a slow, steady distillation rate. |
Note: This data is illustrative and may need to be optimized for your specific setup.
Protocol 3: Purification by Recrystallization
Objective: To purify solid this compound.
Methodology:
-
Gently warm the crude product in a minimal amount of a suitable anhydrous, non-polar solvent (e.g., hexanes, heptane, or a mixture of toluene and petroleum ether) until it fully dissolves.[5]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified product under high vacuum.
Illustrative Data for Recrystallization:
| Solvent System | Expected Recovery | Expected Purity |
| Hexanes | 75 - 85% | >99% |
| Toluene/Petroleum Ether (1:3) | 80 - 90% | >99% |
Note: This data is illustrative and solvent selection may require optimization.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for impurity identification and removal.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reactivity of the Carbonyl Chloride Group
Welcome to the technical support center for handling and managing the reactivity of the carbonyl chloride (acyl chloride) functional group. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the carbonyl chloride group so reactive?
A1: The high reactivity of the carbonyl chloride group stems from two primary electronic factors. First, the carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which strongly withdraw electron density, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[1][2] Second, the chloride ion (Cl⁻) is an excellent leaving group, facilitating the second step of the nucleophilic acyl substitution mechanism.[3] This combination makes acyl chlorides the most reactive among the carboxylic acid derivatives.[4][5]
Q2: What are the essential safety precautions for working with carbonyl chlorides?
A2: Due to their corrosive, toxic, and moisture-sensitive nature, strict safety protocols are mandatory.[6][7]
-
Engineering Controls: Always handle carbonyl chlorides inside a certified chemical fume hood.[8] Ensure an emergency eyewash station and safety shower are readily accessible.[6][8]
-
Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles, preferably with a face shield.[8]
-
Handling: Use only in well-ventilated areas and, whenever possible, in closed systems.[9] Keep containers tightly closed and away from heat or ignition sources. All glassware must be scrupulously dried before use to prevent violent reactions with water.[7][10]
Q3: How should I properly store carbonyl chlorides?
A3: Carbonyl chlorides must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, amines, and oxidizing agents.[6][7][11] To prevent hydrolysis from atmospheric moisture, they should be stored in tightly sealed containers, often under an inert atmosphere (e.g., nitrogen or argon).[7]
Q4: What is the purpose of adding a base like pyridine or triethylamine to my reaction?
A4: Reactions involving acyl chlorides and neutral nucleophiles (like alcohols or amines) produce hydrogen chloride (HCl) as a byproduct.[12][13] A non-nucleophilic base, often referred to as an "HCl scavenger," is added to neutralize this acid.[10][12] This prevents the protonation of the nucleophile, which would render it unreactive, and drives the reaction equilibrium towards the product side.
Q5: How do I safely dispose of waste containing unreacted carbonyl chlorides?
A5: Unreacted carbonyl chlorides must be safely neutralized or "quenched" before disposal. This involves slowly adding the waste stream to a stirred, often cooled, solution of a quenching agent. Common agents include water, an aqueous solution of sodium bicarbonate, or an alcohol like methanol.[8][14] The quenched solution and all contaminated materials must be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[8][11]
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Degraded Acyl Chloride | The acyl chloride may have hydrolyzed due to improper storage or handling. Use a freshly opened bottle, a newly prepared reagent, or purify the existing material. Confirm integrity via analytical methods like NMR or IR spectroscopy.[15] |
| Insufficiently Reactive Nucleophile | The nucleophile may be too weak to react under the current conditions. Consider increasing the reaction temperature, using a more polar solvent, or adding a catalyst such as 4-Dimethylaminopyridine (DMAP), especially for reactions with sterically hindered alcohols.[16] |
| Protonated Nucleophile | If the nucleophile is an amine or alcohol, the HCl byproduct may be protonating it. Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is present to act as an HCl scavenger.[10] |
| Poor Solvent Choice | The solvent may be reacting with the acyl chloride (e.g., ketones can form vinyl chloroformates) or may not be suitable for the reaction.[17] Use a dry, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Problem: Formation of Multiple Side Products
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Many reactions with acyl chlorides are highly exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly improve selectivity and reduce the formation of degradation products. |
| Further Reaction of Product | The desired product may itself be reactive towards the acyl chloride. Use a slow-addition technique, adding the acyl chloride dropwise to the solution of the nucleophile to avoid a localized high concentration of the acyl chloride. |
| Side Reactions with Base | If using a nucleophilic base, it may compete with your intended nucleophile. Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). |
| Self-Condensation or Polymerization | This can occur under certain conditions, especially with bifunctional molecules. Dilute the reaction mixture and use slow addition of reagents to disfavor intermolecular reactions. |
Problem: Difficult Product Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Quenching | Residual acyl chloride can complicate purification. Ensure the quenching step is complete by allowing sufficient time for reaction and using an excess of the quenching agent.[18] The reaction can be monitored by TLC or GC-MS to confirm the absence of starting material.[15] |
| Emulsion During Aqueous Workup | The formation of stable emulsions can make layer separation difficult. Add a saturated solution of NaCl (brine) to "break" the emulsion or filter the mixture through a pad of celite. |
| Byproduct Co-elution | The quenched byproduct may be difficult to separate from the desired product via chromatography. Consider an alternative quenching strategy. For example, quenching with methanol will produce a methyl ester, which will have different chromatographic properties than the carboxylic acid formed from a water quench.[8] |
Data Presentation
Table 1: Relative Reactivity of Carboxylic Acid Derivatives
This table outlines the general order of reactivity for common carboxylic acid derivatives. This hierarchy is useful for predicting the feasibility of converting one derivative into another.
| Derivative Class | General Structure | Relative Reactivity | Typical C=O IR Frequency (cm⁻¹) |
| Acyl Chloride | R-CO-Cl | 1 (Most Reactive) | 1780 - 1815 |
| Acid Anhydride | R-CO-O-CO-R' | 2 | 1800 - 1830 & 1740 - 1775 |
| Ester | R-CO-OR' | 3 | 1735 - 1750 |
| Carboxylic Acid | R-CO-OH | 3 | 1700 - 1725 |
| Amide | R-CO-NR'₂ | 4 (Least Reactive) | 1630 - 1690 |
Data synthesized from multiple organic chemistry resources.[5][19]
Table 2: Common Quenching Reagents for Carbonyl Chlorides
| Quenching Reagent | Reaction Product | Key Considerations |
| Water (H₂O) | Carboxylic Acid | Highly exothermic reaction, produces HCl gas.[14] Add acyl chloride slowly to a large excess of ice-cold water. |
| Sodium Bicarbonate (aq. NaHCO₃) | Carboxylic Acid (as carboxylate salt) | Exothermic and produces CO₂ gas, which can cause foaming and pressure buildup.[8] Requires slow, careful addition. Neutralizes HCl byproduct. |
| Methanol (CH₃OH) | Methyl Ester | Exothermic, produces HCl gas.[8][14] Useful if the resulting ester is easier to separate during purification than the corresponding carboxylic acid. Requires an anhydrous alcohol. |
| Ammonia / Amine (NH₃ / RNH₂) | Amide | Exothermic, produces HCl (or ammonium salt).[13][14] Useful for converting excess reagent into a stable, often crystalline, amide. |
Experimental Protocols
Protocol 1: General Procedure for Esterification using an Acyl Chloride
This protocol describes the formation of an ester from an acyl chloride and an alcohol.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in a suitable anhydrous solvent (e.g., DCM, THF) in a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred alcohol solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or HPLC.[15]
-
Quenching: Cool the mixture back to 0 °C and slowly add water or a saturated aqueous solution of NH₄Cl to quench the reaction and dissolve the amine salt.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester, which can be purified by column chromatography or distillation.
Protocol 2: Monitoring Reaction Progress by TLC
-
Sample Preparation: At a given time point, withdraw a small aliquot (e.g., a drop) from the reaction mixture using a glass capillary.
-
Quenching the Aliquot: Immediately quench the aliquot in a small vial containing a suitable solvent and a quenching agent (e.g., methanol in ethyl acetate).[15] This stops the reaction and converts any remaining acyl chloride into a stable derivative, preventing streaking on the TLC plate.
-
Spotting: Using a clean capillary, spot the quenched sample onto a TLC plate alongside spots of the starting materials for comparison.
-
Development: Develop the TLC plate using an appropriate solvent system (eluent).
-
Visualization: Visualize the plate under a UV lamp and/or by staining. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Visualizations
Caption: Workflow for planning and executing reactions with carbonyl chlorides.
Caption: Decision tree for troubleshooting low yield in acyl chloride reactions.
Caption: General mechanism for nucleophilic acyl substitution on a carbonyl chloride.
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. ghc.de [ghc.de]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. fishersci.com [fishersci.com]
- 12. Phosgene: Properties, Preparation, Reactions & Uses Explained [vedantu.com]
- 13. savemyexams.com [savemyexams.com]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 15. benchchem.com [benchchem.com]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 17. youtube.com [youtube.com]
- 18. orgsyn.org [orgsyn.org]
- 19. youtube.com [youtube.com]
Preventing decomposition of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride during storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the storage and handling of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. It is intended for researchers, scientists, and professionals in drug development to help prevent its decomposition and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound is fuming upon opening. What is happening and is it still usable?
A1: The fuming you observe is likely the reaction of the highly reactive acyl chloride with moisture in the air. This reaction, known as hydrolysis, produces the corresponding carboxylic acid (2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid) and hydrogen chloride (HCl) gas, which is visible as fumes. While a small amount of fuming upon initial opening in a humid environment might be unavoidable, excessive or continuous fuming indicates significant exposure to moisture and potential degradation of the material. The usability of the reagent depends on the extent of decomposition. It is recommended to perform a purity analysis (e.g., by HPLC) to determine if it still meets the requirements for your experiment. To minimize this issue, always handle the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket) and ensure your glassware is scrupulously dry.
Q2: I've noticed a decrease in the yield of my reaction using an older bottle of this compound. What could be the cause?
A2: A decrease in reaction yield is a common sign of reagent degradation. The primary cause is likely the hydrolysis of the acyl chloride to the less reactive carboxylic acid due to improper storage or repeated exposure to atmospheric moisture. Another possibility is thermal decomposition if the compound has been stored at elevated temperatures. To confirm this, you should re-analyze the purity of the starting material. For future prevention, strictly adhere to the recommended storage conditions, which include refrigeration under an inert, dry atmosphere.
Q3: What are the visible signs of decomposition for this compound?
A3: Besides the fuming in the presence of moisture, other signs of decomposition can include a change in color (e.g., yellowing or browning) or the presence of solid precipitate (the corresponding carboxylic acid may be a solid at storage temperatures). A strong, acrid odor of HCl is also a key indicator of ongoing hydrolysis.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While low temperatures are beneficial, a standard laboratory freezer may not be ideal due to the potential for moisture condensation during temperature cycling and door openings. If a freezer is used, it is crucial to store the vial inside a desiccator within the freezer to protect it from moisture. The recommended storage is at 2-8°C in a refrigerator, under an inert atmosphere, and tightly sealed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Fuming upon opening the vial | Reaction with atmospheric moisture (hydrolysis). | Handle the vial under an inert, dry atmosphere (e.g., glove box or nitrogen blanket). Use a dry syringe or cannula for transfer. |
| Decreased reaction yield | Degradation of the acyl chloride to the carboxylic acid. | Verify the purity of the reagent using HPLC. If degraded, use a fresh vial. Ensure proper storage and handling for remaining stock. |
| Inconsistent reaction results | Partial degradation of the starting material. | Re-purify the acyl chloride if possible (e.g., by distillation under reduced pressure), though this can be challenging. It is often more practical to use a new, high-purity batch. |
| Color change or precipitate formation | Significant decomposition. | The material is likely of low purity and should be discarded according to your institution's hazardous waste disposal procedures. |
Stability Data
The following table presents simulated data from an accelerated stability study to illustrate the expected degradation of this compound under various storage conditions. This data is for illustrative purposes and actual results may vary.
| Storage Condition | Time (Weeks) | Purity (%) | Major Degradant (%) | Moisture Content (%) |
| 2-8°C, Inert Atmosphere | 0 | 99.5 | <0.1 | 0.01 |
| 4 | 99.4 | 0.1 | 0.01 | |
| 12 | 99.2 | 0.3 | 0.02 | |
| 24 | 99.0 | 0.5 | 0.02 | |
| 25°C, Inert Atmosphere | 0 | 99.5 | <0.1 | 0.01 |
| 4 | 98.0 | 1.5 | 0.01 | |
| 12 | 96.5 | 3.0 | 0.02 | |
| 24 | 94.0 | 5.5 | 0.03 | |
| 25°C, 50% Relative Humidity | 0 | 99.5 | <0.1 | 0.01 |
| 1 | 95.0 | 4.5 | 0.20 | |
| 4 | 88.0 | 11.5 | 0.50 | |
| 12 | 75.0 | 24.5 | >1.0 | |
| 40°C, Inert Atmosphere | 0 | 99.5 | <0.1 | 0.01 |
| 1 | 96.0 | 3.5 | 0.02 | |
| 4 | 90.0 | 9.5 | 0.04 | |
| 12 | 80.0 | 19.5 | 0.06 |
Major Degradant refers to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and quantifying its primary degradant.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Diluent: Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
20-25 min: Re-equilibration at 90% A, 10% B
-
4. Sample Preparation:
-
Important: Due to the reactivity of the acyl chloride, derivatization is required for accurate analysis.
-
In a dry vial under an inert atmosphere, accurately weigh approximately 10 mg of the compound.
-
Add 1 mL of dry acetonitrile.
-
Add 1.5 equivalents of anhydrous benzylamine.
-
Cap the vial and let it react for 15 minutes at room temperature to form the stable amide derivative.
-
Dilute the resulting solution to a final concentration of approximately 0.1 mg/mL with the mobile phase A/B (50:50) mixture.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The purity is calculated based on the area percentage of the derivatized product peak relative to all other peaks.
Protocol 2: Karl Fischer Titration for Moisture Content
This protocol describes the determination of water content using coulometric Karl Fischer titration, which is suitable for trace amounts of moisture.
1. Instrumentation:
-
Coulometric Karl Fischer titrator with a titration cell equipped with a generator electrode.
2. Reagents:
-
Anode solution suitable for ketones and aldehydes to avoid side reactions.
-
Cathode solution.
3. Sample Handling:
-
All operations must be performed in a dry, inert atmosphere (e.g., a glove box).
-
Use a dry, gas-tight syringe to handle the liquid this compound.
4. Procedure:
-
Condition the titrator cell to a low, stable drift rate according to the manufacturer's instructions.
-
Using a gas-tight syringe, draw a known volume of the compound.
-
Accurately determine the weight of the sample by difference.
-
Inject the sample into the conditioned titration cell.
-
Start the titration. The instrument will automatically titrate the water present and display the result, typically in ppm or percent.
Visualizations
Characterization of byproducts in 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. This reaction converts the carboxylic acid functional group into the more reactive acid chloride.
Q2: What are the expected gaseous byproducts of the reaction with thionyl chloride?
A2: The reaction of a carboxylic acid with thionyl chloride typically produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][2] It is crucial to perform this reaction in a well-ventilated fume hood to ensure these hazardous gases are safely removed.
Q3: Can I use other chlorinating agents besides thionyl chloride?
A3: Yes, other reagents like oxalyl chloride and phosphorus pentachloride (PCl₅) can also be used to convert carboxylic acids to acid chlorides.[1] Oxalyl chloride is often considered a milder and more selective reagent, but it is also more expensive. The choice of reagent can depend on the scale of the reaction and the sensitivity of the starting material.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction is complete, but I have a very low yield of the desired acid chloride. What could be the cause?
A: Several factors can contribute to low product yield. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Problem: The conversion of the carboxylic acid to the acid chloride may not have gone to completion.
-
Solution: Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride) is used. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is no longer detectable.
-
-
Hydrolysis of the Product:
-
Problem: The product, an acid chloride, is highly susceptible to hydrolysis back to the carboxylic acid in the presence of water.
-
Solution: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Degradation of Starting Material or Product:
-
Problem: The pyrimidine ring or the trifluoromethyl group may be unstable under the reaction conditions, leading to degradation.
-
Solution: If using harsh conditions (e.g., high temperatures for extended periods), consider using a milder chlorinating agent like oxalyl chloride or performing the reaction at a lower temperature.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is not pure. What are the likely impurities and how can I characterize them?
A: The following table summarizes potential impurities, their likely causes, and suggested analytical methods for characterization.
| Impurity/Byproduct | Potential Cause | Suggested Analytical Characterization |
| Unreacted Starting Material | Incomplete reaction. | HPLC, LC-MS, NMR Spectroscopy |
| Hydrolyzed Product (Carboxylic Acid) | Exposure to moisture during reaction or workup. | HPLC, LC-MS, IR Spectroscopy (broad O-H stretch) |
| Decarboxylated Byproduct | Thermal decomposition of the starting carboxylic acid or product. | GC-MS, LC-MS to identify the corresponding pyrimidine without the carbonyl group. |
| Sulfur-containing Impurities | Contamination in the thionyl chloride or side reactions.[3] | Elemental Analysis, Mass Spectrometry |
| Polymeric or Tar-like materials | Undesired side reactions of the reactive acid chloride, especially at elevated temperatures. | Gel Permeation Chromatography (GPC), NMR Spectroscopy |
Characterization Workflow for Unknown Impurities:
Caption: Workflow for the characterization of unknown byproducts.
Issue 3: Dark Coloration of the Reaction Mixture
Q: The reaction mixture turned dark brown/black. Is this normal and will it affect my product?
A: Dark coloration is not uncommon in reactions involving thionyl chloride, especially at elevated temperatures.
-
Possible Causes:
-
Thermal Decomposition: Thionyl chloride can decompose at higher temperatures, potentially leading to the formation of colored byproducts.[3]
-
Side Reactions: The highly reactive nature of the reagents and intermediates can lead to complex side reactions that produce colored impurities.
-
Impurities in Starting Material: The presence of impurities in the starting 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can also contribute to color formation.
-
-
Impact and Mitigation:
-
While a dark color does not always indicate a failed reaction, it often suggests the presence of impurities that will need to be removed during purification.
-
To minimize color formation, consider running the reaction at a lower temperature, even if it requires a longer reaction time. The use of a milder chlorinating agent like oxalyl chloride may also result in a cleaner reaction profile. Purification by column chromatography or distillation can often remove the colored impurities.
-
Experimental Protocols
General Protocol for Synthesis using Thionyl Chloride
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid to a dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride and any co-solvent used). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure. It is common to co-evaporate with an inert solvent like toluene to ensure complete removal.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: General workflow for the synthesis of the target compound.
Analytical HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
This technical support guide is intended to provide general guidance. Specific reaction conditions and analytical methods should be optimized for your particular experimental setup and purity requirements. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of reactive intermediates like 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is paramount in drug discovery and development to ensure purity, stability, and batch-to-batch consistency. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, complete with supporting data derived from analogous structures and detailed experimental protocols.
Data Presentation: A Comparative Summary
The following table summarizes the primary analytical techniques and their key performance attributes for the characterization of this compound.
| Analytical Technique | Information Provided | Sample Requirement (Typical) | Resolution | Throughput | Key Performance Indicators & Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||||
| ¹H NMR | Elucidates the proton environment, confirming the presence of the pyrimidine ring proton. | 5-10 mg | High | Low to Medium | A singlet is expected for the C6-H proton, likely in the downfield region (δ 9.0-9.5 ppm). |
| ¹³C NMR | Provides a carbon fingerprint of the molecule, identifying all unique carbon atoms. | 10-50 mg | High | Low | Signals for the carbonyl carbon (~160-170 ppm), pyrimidine ring carbons, and the CF₃ group carbon (quartet due to C-F coupling) are anticipated. |
| ¹⁹F NMR | Directly observes the fluorine atoms, confirming the presence and purity of the trifluoromethyl group. | 5-10 mg | High | Low to Medium | A singlet for the -CF₃ group is expected. The chemical shift provides information about the electronic environment. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, and provides structural information through fragmentation patterns. | < 1 mg | Very High | High | The molecular ion peak [M]⁺ should be observed, along with characteristic isotopic patterns for chlorine. Fragmentation may involve the loss of Cl, CO, and CF₃. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule. | ~1-5 mg | Medium | High | A strong absorption band characteristic of the acid chloride C=O stretch is expected in the range of 1750-1815 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies the compound and its impurities. | < 1 mg | High | High | Due to the reactivity of the acyl chloride, derivatization is often required for stable analysis. A reversed-phase method would be typical. |
| Gas Chromatography (GC) | Determines the purity and can be used for quantification of volatile impurities. | < 1 mg | Very High | High | The compound is likely to be thermally labile, so derivatization to a more stable ester or amide is recommended. |
| X-ray Crystallography | Provides the definitive three-dimensional molecular structure. | High-quality single crystal | Atomic | Very Low | Can provide precise bond lengths and angles, confirming the planar pyrimidine ring and the geometry of the substituents. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg (for ¹H and ¹⁹F NMR) or 10-50 mg (for ¹³C NMR) of this compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The use of a dry solvent is critical to prevent hydrolysis of the acyl chloride.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, dichloromethane).
-
Direct Infusion/Injection:
-
For ESI: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
For EI (often coupled with GC): Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight (244.99 g/mol ). Analyze the isotopic pattern for the presence of two chlorine atoms. Examine the fragmentation pattern to gain further structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or capability for preparing KBr pellets/liquid films.
Protocol:
-
Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.
-
Sample Preparation (Liquid Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. A strong peak in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretch of the acyl chloride. Other bands will correspond to the C-Cl, C-F, and pyrimidine ring vibrations.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.
Protocol (with derivatization):
-
Derivatization: Due to the high reactivity of the acyl chloride, derivatization to a stable ester or amide is recommended.
-
To a solution of the sample in a dry, inert solvent (e.g., acetonitrile), add an excess of a suitable nucleophile (e.g., methanol to form the methyl ester, or a primary/secondary amine like benzylamine to form the amide) and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature.
-
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Gradient Program: A typical gradient might start at 50% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the derivative has strong absorbance (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the derivatized product.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the multi-technique characterization of this compound.
Caption: A logical workflow for the characterization of the target compound.
Relationship Between Analytical Techniques
This diagram shows the complementary nature of the information provided by each analytical technique.
Caption: Interrelation of data from different analytical techniques.
A Comparative Guide to Pyrimidine Building Blocks: Spotlight on 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic selection of pyrimidine building blocks is therefore a critical decision in the design and synthesis of novel drug candidates. This guide provides an objective comparison of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride with other commonly employed pyrimidine building blocks, offering insights into their respective reactivity, applications, and performance in key synthetic transformations, supported by available data.
Introduction to this compound
This compound is a highly functionalized pyrimidine derivative that offers multiple reaction sites for molecular elaboration. Its key structural features include:
-
A pyrimidine core , a privileged scaffold in medicinal chemistry.
-
A chloro group at the 2-position , susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
-
A trifluoromethyl (CF3) group at the 4-position , which can enhance metabolic stability, binding affinity, and cell permeability of the final compound.
-
A highly reactive carbonyl chloride group at the 5-position , primed for efficient amide bond formation.
These features make it a versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. A notable application is its use as a key intermediate in the synthesis of Tovorafenib (DAY101) , a pan-RAF kinase inhibitor for the treatment of glioma.[1][2]
Comparative Analysis of Reactivity and Applications
The utility of a building block is defined by its reactivity and the efficiency with which it can be incorporated into a target molecule. Here, we compare the synthetic performance of this compound with other widely used pyrimidine building blocks.
Data Presentation: A Comparative Overview of Pyrimidine Building Blocks
| Building Block | Key Reactive Sites & Reaction Types | Typical Applications & Examples | Representative Yields |
| This compound | C5-COCl: Amide bond formation (highly reactive). C2-Cl: Nucleophilic aromatic substitution (SNAr), Cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | Synthesis of kinase inhibitors (e.g., Tovorafenib), anti-inflammatory agents. | Amide coupling: Generally high (specific yield data often not publicly available for proprietary drug synthesis). |
| 2,4-Dichloropyrimidine | C4-Cl & C2-Cl: Sequential SNAr reactions (C4 is generally more reactive). Cross-coupling reactions. | Synthesis of a wide range of substituted pyrimidines for various therapeutic targets. | SNAr at C4: Good to excellent (e.g., with amines, yields can be >90%). SNAr at C2: Often requires harsher conditions. |
| 2-Amino-4-chloropyrimidine | C4-Cl: SNAr reactions. C2-NH2: Can be a site for further functionalization. | Used in the synthesis of antiviral and anticancer agents. | SNAr at C4: Moderate to good yields. |
| Pyrimidine-5-carboxylic acid | C5-COOH: Amide bond formation (requires prior activation, e.g., to acid chloride or with coupling reagents). | Synthesis of pyrimidine-5-carboxamides with diverse biological activities. | Yields are dependent on the chosen coupling method and substrates. |
Experimental Protocols
General Protocol for Amide Synthesis using this compound
This protocol is a representative procedure for the acylation of an amine with this compound, a key step in the synthesis of many bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrimidine-5-carboxamide.
Mandatory Visualizations
Caption: Comparative reactivity of different pyrimidine building blocks.
Caption: Experimental workflow for pyrimidine-5-carboxamide synthesis.
Conclusion
This compound stands out as a highly valuable building block for the synthesis of complex, biologically active molecules. Its trifluoromethyl group offers potential advantages in drug-like properties, while the pre-activated carbonyl chloride at the 5-position allows for efficient and direct amide bond formation. This contrasts with other building blocks like pyrimidine-5-carboxylic acid, which requires a separate activation step, or 2,4-dichloropyrimidine, where regioselectivity of substitution can be a concern.
The choice of the optimal pyrimidine building block will ultimately depend on the specific synthetic strategy and the desired substitution pattern of the final molecule. However, for the rapid and efficient synthesis of pyrimidine-5-carboxamides, particularly in the context of kinase inhibitor discovery, this compound presents a compelling and powerful option for medicinal chemists.
References
Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds synthesized from the versatile starting material, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. This key building block, featuring a reactive carbonyl chloride and a trifluoromethyl group, has been instrumental in the development of a range of biologically active molecules. This document summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols for the cited biological assays.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of the resulting compounds, while the reactive carbonyl chloride and the chloro-substituent on the pyrimidine ring offer multiple points for chemical modification. This allows for the synthesis of a diverse library of derivatives, including pyrimidine-5-carboxamides and various fused heterocyclic systems. Research has demonstrated that these derivatives exhibit a spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Comparison of Biological Activities
The following tables summarize the biological activities of representative compounds derived from this compound.
Table 1: Anti-inflammatory Activity of Pyrimidine-5-Carboxamide Derivatives
| Compound ID | Structure | Target | Assay | IC50 | Reference |
| 1 | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide | NF-κB and AP-1 | NF-κB Reporter Assay | ~1 µM | [1] |
Table 2: Anticancer Activity of Fused Pyrimidine Derivatives
Note: While the following compounds are examples of biologically active fused pyrimidines, their direct synthesis from this compound is not explicitly detailed in the provided search results. They represent the types of structures that could potentially be accessed and are included for structural and activity comparison.
| Compound Class | General Structure | Target/Activity | Cell Line | IC50/Activity | Reference |
| Pyrimido[4,5-b]quinolines | EGFR/HER2 Inhibition | MCF-7 | 1.62 µM (for compound 4l) | [2] | |
| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase Inhibition | A549 | 0.35 µM (for compound 9u) | [3] | |
| Pyrimido[5,4-e][3][4][5]triazines | Cytotoxic Activity | A549 | 3.6 µM (for compound 6b) | [6] |
Table 3: Antimicrobial Activity of Fused Pyrimidine Derivatives
Note: Similar to the anticancer section, these examples showcase the potential of fused pyrimidines, though their direct synthesis from the specified starting material is not confirmed in the search results.
| Compound Class | General Structure | Activity | Organism(s) | MIC/Activity | Reference |
| Pyrimido[4,5-b]quinoline-4-ones | Antibacterial | S. aureus, E. coli | Potent activity observed | [5][7] |
Experimental Protocols
NF-κB Reporter Assay
This protocol is based on commercially available reporter assay systems and is a general guideline for assessing the inhibition of the NF-κB signaling pathway.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
The test compound (e.g., Compound 1 ) is dissolved in DMSO to prepare a stock solution.
-
Serial dilutions of the compound are prepared in the cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound at various concentrations.
-
Cells are pre-incubated with the compound for 1 hour.
3. Stimulation of NF-κB Pathway:
-
To induce NF-κB activation, cells are stimulated with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
The plates are then incubated for an additional 6-8 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay:
-
After incubation, the medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).
-
Cells are lysed using a lysis buffer, and the luciferase activity in the cell lysate is measured using a luciferase assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a luminometer.
5. Data Analysis:
-
The percentage of inhibition is calculated relative to the TNF-α-stimulated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of action for an inhibitor of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by a hypothetical inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds from this compound.
Caption: General workflow for drug discovery from the starting material.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant biological potential. The derivatization of its carbonyl chloride functional group into various amides and its subsequent use in cyclization reactions have led to the discovery of potent inhibitors of key signaling pathways, such as NF-κB, and compounds with promising anticancer and antimicrobial activities. Further exploration of the chemical space around this pyrimidine scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundation for comparing the activities of newly synthesized derivatives and for designing future drug discovery efforts based on this privileged starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. phcogj.com [phcogj.com]
- 6. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is critical for the successful synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment and presents a detailed experimental protocol for a robust HPLC method.
Due to the reactive nature of the acyl chloride functional group, which is prone to hydrolysis, direct analysis by standard reverse-phase HPLC is challenging. To overcome this, a derivatization strategy is employed, converting the unstable acyl chloride into a more stable methyl ester derivative, which can be reliably analyzed.
Comparison of Analytical Techniques for Purity Determination
While HPLC is a powerful tool for purity analysis, other methods can provide complementary or alternative information. The choice of technique depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or the analysis of volatile components.
| Technique | Principle | Advantages | Disadvantages | Information Provided |
| RP-HPLC (with Derivatization) | Differential partitioning of the analyte (as a stable derivative) between a nonpolar stationary phase and a polar mobile phase. | High resolution and sensitivity for non-volatile impurities; excellent quantitative accuracy and precision.[1][2] | Requires a derivatization step to stabilize the reactive acyl chloride; indirect analysis of the primary compound. | Purity of the derivatized analyte, quantification of non-volatile impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase. | Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[3] | Often requires derivatization to increase the volatility of pyrimidine derivatives; not suitable for non-volatile or thermally unstable compounds.[4][5][6] | Profile of volatile impurities, residual solvents. |
| Quantitative ¹⁹F NMR (qNMR) | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. The signal area is directly proportional to the number of nuclei. | Provides absolute quantification without the need for a specific reference standard of the analyte; gives structural information and is non-destructive.[7][8] | Lower sensitivity compared to HPLC for trace impurities; requires specialized equipment and expertise. | Absolute purity of the organofluorine compound, structural confirmation.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Powerful for identifying unknown impurities by providing molecular weight and fragmentation data; highly sensitive and specific.[2][10][11] | Higher cost and complexity of instrumentation; quantitative accuracy can be more challenging than with UV detection. | Identification and structural elucidation of impurities, impurity profiling.[1][3] |
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the purity analysis of this compound using the proposed derivatization-HPLC method.
Figure 1. Workflow for HPLC purity analysis via derivatization.
Detailed Experimental Protocol: RP-HPLC Method
This protocol details a proposed method for the purity analysis of this compound after derivatization to its corresponding methyl ester, Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
1. Materials and Reagents:
-
This compound (Sample)
-
Reference Standard (if available)
-
Anhydrous Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (optional, for mobile phase modification)
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v). Isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimized wavelength based on UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Sample and Standard Preparation:
-
Derivatization:
-
Accurately weigh approximately 25 mg of the this compound sample into a clean, dry volumetric flask.
-
Carefully add 5 mL of anhydrous methanol to the flask. Swirl gently to mix. The derivatization reaction to the methyl ester is typically rapid.[12][13]
-
Allow the solution to stand for 15 minutes at room temperature to ensure complete conversion.
-
-
Final Dilution:
-
Dilute the derivatization mixture to a final volume of 50 mL with the mobile phase (Acetonitrile:Water). This results in a nominal concentration of 0.5 mg/mL of the parent compound.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Reference Standard Preparation:
-
If a reference standard of the methyl ester is available, prepare a solution at a similar concentration in the mobile phase. If not, the purity is determined by area percent.
-
4. Analysis and Purity Calculation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution onto the column.
-
Record the chromatogram for the specified run time.
-
Identify the main peak corresponding to the methyl ester derivative.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
5. Method Suitability:
-
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.
-
System suitability parameters (e.g., tailing factor, theoretical plates) for the main peak should be monitored to ensure consistent performance of the chromatographic system.
This guide provides a robust framework for the HPLC analysis of this compound purity. By converting the reactive analyte to a stable derivative, reliable and accurate quantitative results can be achieved, ensuring the quality of this critical chemical intermediate.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. biomedres.us [biomedres.us]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 8. acgpubs.org [acgpubs.org]
- 9. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 10. hpst.cz [hpst.cz]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride scaffold is a crucial building block in medicinal chemistry, serving as a versatile precursor for a wide array of derivatives with significant biological activities. The inherent reactivity of the carbonyl chloride group allows for facile derivatization, primarily through the formation of amides, leading to compounds targeting a range of therapeutic areas including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
The core structure, featuring a pyrimidine ring substituted with a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a reactive carbonyl chloride at the 5-position, offers multiple points for modification to modulate biological activity, selectivity, and pharmacokinetic properties. Research indicates that the carboxamide derivative at the 5-position is often crucial for biological activity, while the 2-chloro and 4-trifluoromethyl groups on the pyrimidine ring are generally considered optimal for potency.[1] The trifluoromethyl group, in particular, can enhance the binding affinity of these compounds to their molecular targets.[1]
Comparative Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory effects. The following sections present a comparative summary of their performance in various assays.
Anticancer Activity
A significant area of investigation for these derivatives has been their potential as anticancer agents. Several studies have explored their efficacy against various cancer cell lines, with a particular focus on their role as kinase inhibitors.
A series of novel 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. The results indicated that many of these compounds exhibited excellent antitumor activities. Notably, compound 9u demonstrated potent inhibition against A549, MCF-7, and PC-3 cancer cell lines, as well as against the EGFR kinase itself.[2]
In another study, new 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. Among these, 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound.[5]
| Compound/Derivative | Target Cell Line/Enzyme | IC50 (µM) | Comparative Compound | IC50 (µM) | Reference |
| 9u | A549 | 0.35 | - | - | [2] |
| MCF-7 | 3.24 | - | - | [2] | |
| PC-3 | 5.12 | - | - | [2] | |
| EGFR Kinase | 0.091 | - | - | [2] | |
| 3b | C32 (Melanoma) | 24.4 | - | - | [5] |
| A375 (Melanoma) | - | - | - | [5] | |
| 7gc | BEL-7402 (Hepatocellular Carcinoma) | <0.10 | - | - | [6] |
| Various Human Cancer Cell Lines | 0.024 - 0.55 | - | - | [6] |
Antifungal Activity
Trifluoromethyl pyrimidine derivatives containing an amide moiety have also been investigated for their antifungal properties. A study detailing the design and synthesis of twenty-three such novel compounds revealed that several exhibited good in vitro antifungal activities against a panel of plant pathogenic fungi.[7]
| Compound/Derivative | Target Fungi | Inhibition Rate (%) at 50 µg/ml | Comparative Compound | Inhibition Rate (%) at 50 µg/ml | Reference |
| 5b | Botrytis cinerea | 96.76 | Tebuconazole | 96.45 | [7] |
| 5j | Botrytis cinerea | 96.84 | Tebuconazole | 96.45 | [7] |
| 5l | Botrytis cinerea | 100 | Tebuconazole | 96.45 | [7] |
| 5v | Sclerotinia sclerotiorum | 82.73 | Tebuconazole | 83.34 | [7] |
Another study focused on pyrimidine derivatives with an amide moiety reported that compounds 5f and 5o showed a 100% inhibition rate against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. Compound 5o exhibited an excellent EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to that of Pyrimethanil (32.1 µg/ml).[8]
| Compound/Derivative | Target Fungi | EC50 (µg/ml) | Comparative Compound | EC50 (µg/ml) | Reference |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 | [8] |
Anti-inflammatory Activity
The pyrimidine scaffold is also recognized for its anti-inflammatory potential. Derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid have been shown to act as inhibitors of transcription factors such as NF-κB and AP-1, which are key targets in inflammatory diseases.[1] Furthermore, certain pyrimidine derivatives have demonstrated effective inhibition of cyclooxygenase (COX) enzymes, with IC50 values against COX-2 as low as 0.04 µmol, comparable to established drugs like diclofenac and celecoxib.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these pyrimidine derivatives.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.[3]
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.[3]
Materials:
-
Kinase (e.g., JAK2)
-
Peptide substrate
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a positive control inhibitor to the appropriate wells.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and the peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well. Prepare a "no kinase" control which will serve as the 100% inhibition control.
-
Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a short incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence intensity of each well using a plate reader.
-
Calculation of Percent Inhibition:
-
100% Activity (Vehicle Control): Luminescence of wells with DMSO only.
-
0% Activity (No Kinase Control): Luminescence of wells without the kinase enzyme.
-
In Vitro Antifungal Activity Test (Mycelial Growth Inhibition)
Principle: This method evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.
Procedure:
-
Incorporate the test compounds at a specific concentration (e.g., 50 µg/ml) into a potato dextrose agar (PDA) medium.
-
Pour the medium into Petri dishes.
-
Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of inhibition relative to a control plate containing no test compound.
MTT Cell Proliferation Inhibition Assay
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[9]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the context of the experimental data, the following diagrams illustrate a key signaling pathway targeted by these derivatives and a typical experimental workflow.
Caption: Experimental workflow for the kinase inhibition assay.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
References
- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis of Novel Pyrimidine-5-Carboxamides: Efficacy of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in the synthesis of novel N-aryl pyrimidine-5-carboxamides. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The performance of this key reagent will be compared with an alternative synthetic pathway, with supporting experimental data and detailed protocols.
Introduction to Synthetic Pathways
The introduction of a pyrimidine-5-carboxamide moiety is a crucial step in the synthesis of various biologically active molecules. This compound serves as a highly reactive precursor for the direct amidation to form these target compounds. Its reactivity is attributed to the presence of the acyl chloride group, which readily undergoes nucleophilic attack by amines. The electron-withdrawing nature of the trifluoromethyl group and the chloro substituent on the pyrimidine ring further enhances the electrophilicity of the carbonyl carbon.
An alternative approach to the synthesis of similar pyrimidine-5-carboxamide structures involves a multi-component reaction, such as the Biginelli reaction. This method constructs the pyrimidine ring and incorporates the carboxamide functionality in a single step from simpler starting materials. While potentially more convergent, this pathway may require different optimization strategies and can lead to different substitution patterns on the final molecule.
This guide will focus on the synthesis of a model compound, N-(4-chlorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide , to provide a direct comparison between the two methodologies.
Comparative Data Presentation
The following tables summarize the quantitative data for the synthesis of N-(4-chlorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide using two different approaches.
Table 1: Synthesis via Acyl Chloride Amidation
| Parameter | Value |
| Starting Material A | This compound |
| Starting Material B | 4-Chloroaniline |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | ~85-95% |
| Purification Method | Column Chromatography |
Table 2: Synthesis via Multi-Component Reaction (Biginelli-type)
| Parameter | Value |
| Starting Material A | N-(4-chlorophenyl)-3-oxobutanamide |
| Starting Material B | Urea |
| Starting Material C | Substituted Benzaldehyde |
| Solvent | Ethanol |
| Catalyst | Concentrated HCl |
| Reaction Temperature | Reflux |
| Reaction Time | 10-12 hours |
| Yield | ~60-75% |
| Purification Method | Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide via Acyl Chloride Amidation
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled solution of the aniline derivative.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.
Protocol 2: Synthesis of a Structurally Related Pyrimidine-5-Carboxamide via a Biginelli-type Reaction
Materials:
-
N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide (0.01 M)
-
Substituted benzaldehyde (0.01 M)
-
Urea (0.015 M)
-
Ethanol (30 ml)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide (0.01 M), the desired substituted benzaldehyde (0.01 M), and urea (0.015 M) in ethanol (30 ml).[1]
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature and leave it to stand for 24 hours.[1]
-
Collect the resulting crystalline product by filtration.[1]
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine-5-carboxamide derivative.[1]
Visualizations
Caption: Acyl Chloride Amidation Pathway
Caption: Biginelli-type Reaction Pathway
References
A Comparative Guide to Amide Bond Formation: Alternatives to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine-5-carboxamides is a cornerstone in the development of a diverse range of biologically active molecules, particularly in the realm of kinase inhibitors. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a frequently utilized reagent for this purpose, valued for its high reactivity. However, its moisture sensitivity, corrosive nature, and the generation of stoichiometric HCl byproduct necessitate the exploration of alternative reagents and synthetic strategies. This guide provides an objective comparison of alternative methods for the synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides, supported by experimental data and detailed protocols.
Alternative Reagents and Methodologies
The primary alternative to using the highly reactive acyl chloride is the direct use of the corresponding carboxylic acid, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, in conjunction with a coupling reagent. This approach offers milder reaction conditions and avoids the generation of HCl. Several classes of coupling reagents are available, each with its own advantages and disadvantages.
Key Alternative Approaches:
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and known for rapid reaction times with minimal racemization, making them a popular choice in medicinal chemistry.
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and are particularly useful in preventing side reactions that can occur with uronium salts.
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates easy purification by allowing for the removal of the urea byproduct through aqueous extraction. It is often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce racemization.
-
Phosphonic Acid Anhydrides: T3P® (n-Propylphosphonic anhydride) is a versatile and powerful water- scavenger and activating agent that is gaining traction for its high reactivity and clean reaction profiles.
Performance Comparison
The choice of reagent and methodology can significantly impact the yield, purity, and scalability of the synthesis. Below is a comparative summary of different methods for the synthesis of a representative 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.
| Method | Reagents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Acyl Chloride | This compound, Amine | Triethylamine (TEA) | DCM | 1 - 4 | 0 - RT | >90 | High reactivity, rapid reaction. | Moisture sensitive, corrosive, generates HCl byproduct. |
| HATU Coupling | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, Amine, HATU | DIPEA | DMF | 2 - 6 | RT | 85 - 95 | High efficiency, low racemization, fast reaction. | Higher cost compared to other coupling reagents. |
| PyBOP Coupling | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, Amine, PyBOP | DIPEA | DMF | 4 - 12 | RT | 80 - 90 | Efficient, minimizes certain side reactions. | Byproducts can be challenging to remove. |
| EDC/HOBt Coupling | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, Amine, EDC, HOBt | DIPEA | DCM/DMF | 12 - 24 | RT | 70 - 85 | Water-soluble byproducts for easy purification, cost-effective. | Slower reaction times, potential for side reactions without additives. |
| T3P® Coupling | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, Amine, T3P® | Pyridine | Ethyl Acetate | 2 - 8 | RT - 50 | 85 - 95 | High reactivity, clean reaction profile, water-soluble byproducts.[1] | Can be moisture sensitive.[1] |
| Biginelli-type Reaction | Aldehyde, Malononitrile, Guanidine derivative | - | Ethanol | 4 - 8 | Reflux | 70 - 90 | One-pot synthesis, builds the pyrimidine core and introduces functionality.[2] | Limited to specific substitution patterns, may require further functionalization. |
| Iridium-Catalyzed Synthesis | Amidine, Alcohol | - | Toluene | Not Specified | 150 | up to 93 | Sustainable, multicomponent approach.[3] | Requires a specific catalyst, high temperature. |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a representative amide, N-benzyl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide, are provided below.
Protocol 1: Using this compound
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve benzylamine and triethylamine in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound in DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Using 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and HATU
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Relevant Signaling Pathways
Derivatives of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide are potent inhibitors of various protein kinases involved in critical cellular signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for drug development professionals.
BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival.[2][3]
Caption: BCR-ABL Signaling Pathway Inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, most notably the MAPK/ERK pathway, which regulates cell proliferation, survival, and differentiation.[4][5] Overactivity of this pathway is a hallmark of many cancers.
Caption: EGFR Signaling Pathway Inhibition.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune and inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various inflammatory diseases and cancers.
Caption: NF-κB Signaling Pathway Inhibition.
Conclusion
While this compound is an effective reagent for the synthesis of pyrimidine-5-carboxamides, a variety of viable alternatives offer advantages in terms of handling, safety, and reaction conditions. The use of coupling reagents such as HATU, PyBOP, EDC/HOBt, and T3P® with the corresponding carboxylic acid provides a milder and often more controlled approach to amide bond formation. The choice of the optimal method will depend on factors such as the scale of the synthesis, the cost of reagents, and the specific requirements of the target molecule. For drug discovery and development, having a toolbox of different synthetic methodologies is crucial for efficiently accessing a wide range of chemical diversity and for optimizing synthetic routes for lead candidates.
References
Benchmarking the synthesis of pyrimidine derivatives using different starting materials
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and reliable synthesis of pyrimidine derivatives is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of common synthetic routes to pyrimidine derivatives, focusing on the use of different starting materials. The performance of each method is benchmarked using quantitative data from published literature, and detailed experimental protocols are provided to facilitate reproducibility.
Comparison of Synthetic Methodologies
The synthesis of pyrimidine derivatives can be broadly categorized based on the key starting materials. This guide focuses on three prevalent approaches: the Biginelli reaction using β-dicarbonyl compounds, synthesis from chalcones, and the modification of uracil derivatives. Each method offers distinct advantages and disadvantages in terms of yield, reaction time, and substrate scope.
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data for the synthesis of pyrimidine derivatives using different starting materials and reaction conditions. This allows for a direct comparison of the efficiency of various protocols.
| Starting Material(s) | Reaction Type | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde, Ethyl Acetoacetate, Urea | Classical Biginelli | HCl | Ethanol | 3 hours | Often low, not specified | [1] |
| Benzaldehyde, Ethyl Acetoacetate, Urea | Modified Biginelli (Grindstone) | CuCl₂·2H₂O / HCl | Solvent-free | Minutes | >90 | [1] |
| Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Microwave-Assisted Biginelli | Ethanolic NaOH | Ethanol | 7-12 min | 72-84 | [2] |
| Aldehyde, β-ketoester, Urea | Lewis Acid Catalyzed Biginelli | Yb(OTf)₃ | Solvent-free | Shorter time | Increased yields | [1] |
| Chalcone, Urea | Conventional Synthesis | 40% aq. KOH | Ethanol | 4 hours | 58-65 | [3] |
| Chalcone, Urea | Microwave Synthesis | 40% aq. KOH | Ethanol | 7-10 min | 79-85 | [3] |
| Chalcone, Guanidine Hydrochloride | Conventional Synthesis | 50% KOH | Ethanol | 90-150 min | 18-51 | |
| Chalcone, Guanidine Hydrochloride | UV-Irradiation | 50% KOH | Ethanol | 2 hours | 40-88 | |
| 6-chloro-1-methyluracil, Aromatic Aldehyde | Hydrazinolysis & Cyclization | Thionyl chloride | Not specified | Not specified | Good yields | |
| 6-aminouracil, Ninhydrin | Condensation | None | Ethanol | 1 hour | 68 | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure clarity and reproducibility.
Synthesis from β-Dicarbonyl Compounds: The Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.[5]
Classical Biginelli Reaction (Conventional Heating) [1]
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1 mmol)
-
Catalytic amount of HCl
-
-
Solvent: Ethanol
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, and urea is taken in a round-bottom flask.
-
Ethanol is added as the solvent, followed by a catalytic amount of concentrated HCl.
-
The mixture is refluxed for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is isolated by filtration and washed with cold water.
-
The crude product is recrystallized from ethanol.
-
Modified Biginelli Reaction (Solvent-Free Grinding) [1]
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.
-
The crude product is then recrystallized from ethanol.
-
Synthesis from Chalcones
Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines.
Conventional Synthesis from Chalcones and Urea [6]
-
Reactants:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol)
-
40% aqueous potassium hydroxide solution (10 mL)
-
-
Solvent: Ethanol (10 mL, 95%)
-
Procedure:
-
The chalcone and urea are dissolved in ethanol in a round-bottom flask.
-
The 40% aqueous potassium hydroxide solution is added slowly with constant stirring.
-
The reaction mixture is refluxed on a water bath for 4 hours.
-
Reaction completion is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and neutralized with dilute HCl.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Microwave-Assisted Synthesis from Chalcones and Urea [6]
-
Reactants:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol)
-
40% aqueous potassium hydroxide solution (10 mL)
-
-
Solvent: Ethanol (10 mL, 95%)
-
Procedure:
-
The chalcone and urea are dissolved in ethanol.
-
The 40% aqueous potassium hydroxide solution is added slowly with constant stirring.
-
The reaction mixture is placed in a microwave and irradiated at 210 W for 7-10 minutes.
-
Reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, poured into ice-cold water, and neutralized with dilute HCl.
-
The precipitate is filtered, washed with water, and dried.
-
Synthesis from Uracil Derivatives
Uracil and its derivatives can serve as starting materials for the synthesis of more complex or fused pyrimidine structures.
Synthesis of Fused Pyrimidines from 6-Aminouracil [4]
-
Reactants:
-
6-amino-1-benzyluracil (1.2 mmol)
-
Ninhydrin (1.2 mmol)
-
-
Solvent: Ethanol (20 mL)
-
Procedure:
-
A mixture of 6-amino-1-benzyluracil and ninhydrin in ethanol is heated under reflux for 1 hour.
-
The precipitate that forms while hot is filtered, washed with ethanol, and then crystallized from ethanol to yield the fused pyrimidine product.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the experimental process and the biological relevance of pyrimidine derivatives, the following diagrams are provided.
Caption: Experimental workflow for the Biginelli reaction.
Caption: Inhibition of PI3K/Akt/mTOR and PIM kinase signaling by pyrimidine derivatives.[7]
Conclusion
The choice of synthetic route for pyrimidine derivatives depends heavily on the desired substitution pattern, available starting materials, and the required scale of the reaction. The Biginelli reaction and its modifications offer a straightforward and often high-yielding approach for the synthesis of dihydropyrimidinones from simple acyclic precursors. Synthesis from chalcones provides a versatile route to a wide array of substituted pyrimidines, with microwave-assisted methods offering significant advantages in terms of reaction time and yield. The modification of existing uracil scaffolds is a powerful strategy for generating complex and fused pyrimidine systems. By understanding the comparative performance and experimental nuances of these key methods, researchers can make informed decisions to optimize their synthetic strategies for the development of novel pyrimidine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijres.org [ijres.org]
- 4. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
For laboratory professionals engaged in pharmaceutical research and drug development, the proper handling and disposal of reactive chemical intermediates like 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a critical aspect of ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of this compound, emphasizing operational safety and logistical planning.
Immediate Safety and Handling Precautions:
This compound is a hazardous chemical that requires careful management. Based on its hazard classifications, it is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage. All handling and disposal operations must be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of vapor or aerosol exposure, a properly fitted NIOSH/MSHA-approved respirator should be used.
Quantitative Data Summary
A summary of the key quantitative and safety data for this compound is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 154934-99-3 |
| Molecular Formula | C₆HCl₂F₃N₂O[1] |
| Molecular Weight | 244.99 g/mol [1] |
| Physical Form | Liquid |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage) |
| Signal Word | Danger |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Storage Temperature | 2-8°C |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary hazard associated with this compound stems from its reactivity as an acyl chloride, particularly with water and other nucleophiles, which can lead to a vigorous and exothermic reaction. The following procedure details a controlled neutralization process.
Materials Needed:
-
Large beaker or flask (volume at least 10 times that of the chemical to be neutralized)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
5-10% aqueous sodium bicarbonate solution
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker or flask on a magnetic stir plate and add a stir bar. Fill the beaker with a 5-10% sodium bicarbonate solution. The volume of the bicarbonate solution should be in significant excess (at least a 10-fold molar excess) compared to the amount of this compound to be neutralized.
-
Controlled Addition: Begin stirring the sodium bicarbonate solution. Using a dropping funnel or pipette, add the this compound to the stirring solution dropwise and at a slow, controlled rate[2].
-
Reaction Management: The neutralization reaction will produce gas (carbon dioxide), resulting in bubbling or fizzing[2]. Maintain a slow addition rate to prevent the reaction from becoming too vigorous and splashing. If the reaction becomes too rapid, pause the addition until it subsides.
-
Completion and pH Verification: After all the acyl chloride has been added, allow the mixture to stir for at least one hour to ensure the reaction is complete. Once the reaction has ceased, check the pH of the solution using pH paper or a pH meter. The pH should be between 6 and 8[2]. If the solution remains acidic, add more sodium bicarbonate solution until the pH is within the neutral range.
-
Waste Collection: The resulting neutralized aqueous solution should be collected in a properly labeled hazardous waste container designated for halogenated organic waste[3]. Even after neutralization, the solution contains the pyrimidine ring and fluoride salts, which require disposal as hazardous waste.
-
Container Decontamination: Any empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process must also be collected and disposed of as hazardous waste[3]. After triple-rinsing and allowing it to dry, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels have been defaced[3].
-
Final Disposal: The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department for final disposal[3].
Important Considerations:
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and management[3][4].
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards[3].
-
Consult EHS: Always consult with your institution's EHS department for specific guidance and to ensure full compliance with all local, state, and federal regulations[3].
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
This guide provides crucial safety and logistical information for handling 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS No. 154934-99-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary: This chemical is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this substance. This includes engineering controls, personal protective equipment, and strict hygiene practices.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment Summary:
| PPE Category | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may also be necessary for splash protection.[6][7] |
| Hand Protection | Chemically resistant gloves are required. The specific glove material should be selected based on a risk assessment and the manufacturer's breakthrough time data.[6] |
| Skin/Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, and consider additional protection for larger quantities or splash potential.[2][3][7] |
| Respiratory Protection | If ventilation is inadequate or for spill situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors.[6][7][8] |
Operational Plan for Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the fume hood and other engineering controls are functioning correctly.
-
Personal Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[2][3]
-
Chemical Handling:
Spill and Emergency Procedures:
-
Evacuation: In case of a significant spill, evacuate personnel to a safe area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand or diatomite.[3]
-
Cleanup: Collect the absorbed material into a suitable, closed container for disposal.[7] Do not allow the chemical to enter drains or water courses.[3]
-
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][8]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
-
Disposal Plan:
-
Dispose of the chemical and any contaminated materials, including PPE, in accordance with local, regional, national, and international regulations.[2][3] This should be done through an approved waste disposal plant.
Quantitative Data for PPE
| Glove Material | Breakthrough Time | Degradation | Rating/Comment |
| Not Specified | Not Specified | Not Specified | Data not available in the reviewed sources. Users must perform a risk assessment and consult the manufacturer's data for the specific gloves being used. The NIOSH Pocket Guide may offer recommendations for similar chemical classes.[9] |
PPE Selection Workflow
Caption: Logical workflow for risk assessment and PPE selection when handling the specified chemical.
References
- 1. This compound | 154934-99-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
